Biotin-PEG7-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFFURCOFOFGG-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism and Application of Biotin-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG7-Azide is a trifunctional, bioorthogonal labeling reagent meticulously designed for the precise and efficient biotinylation of target molecules in complex biological systems. Its structure combines a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a versatile azide chemical handle. This combination enables robust covalent conjugation to alkyne-modified biomolecules via "click chemistry," facilitating their subsequent detection, purification, or isolation. This guide provides a detailed examination of the molecule's mechanism of action, its physicochemical properties, and its application in modern biological research.
Molecular Components and Their Functions
The utility of this compound stems from the distinct roles of its three core components. The mechanism of action is not pharmacological but rather a chemical ligation process, where each part of the molecule plays a crucial role in a multi-step workflow.
-
Biotin Moiety: This serves as the ultimate biological "hook." Biotin (Vitamin B7) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[1] This near-irreversible binding is exploited for affinity-based applications after the molecule has been conjugated to its target.
-
PEG7 Linker: The heptaethylene glycol spacer is a discrete PEG (dPEG®) linker, 27 atoms in length (approximately 30.7 Å).[2][3] This linker provides several critical advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the entire reagent and the resulting conjugate, preventing aggregation and precipitation of labeled biomolecules.[2][3]
-
Reduced Steric Hindrance: The long, flexible spacer physically separates the bulky biotin group from the target molecule. This minimizes interference with the target's biological activity and ensures efficient access for streptavidin binding.
-
Defined Length: Unlike traditional polydisperse PEGs, this discrete linker has a single, defined molecular weight, which simplifies the analysis of conjugated products.
-
-
Azide Group (N₃): This is the bioorthogonal reactive "handle." The azide functional group is exceptionally stable in biological environments and does not react with native functional groups found in proteins, nucleic acids, or lipids. Its specific reactivity is reserved for complementary alkyne groups through highly efficient click chemistry reactions.
Figure 1: Functional components of the this compound molecule.
Core Mechanism of Action: Bioorthogonal Ligation
The primary mechanism of action for this compound is its participation in bioorthogonal cycloaddition reactions, commonly known as "click chemistry." These reactions are highly specific, efficient, and occur under mild, aqueous conditions, making them ideal for use in living systems without perturbing native biological processes. The azide group can react with an alkyne-modified target molecule via two main pathways.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry. It involves the reaction of the terminal azide on the this compound reagent with a terminal alkyne on a target molecule. This reaction is accelerated by a copper(I) catalyst by a factor of up to 10⁸ compared to the uncatalyzed version. The result is a stable, covalent 1,4-disubstituted triazole ring that links the biotin tag to the target.
Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in live-cell imaging, the SPAAC pathway is employed. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that has been pre-installed onto the target molecule. The high ring strain of the cyclooctyne provides the driving force for a rapid cycloaddition with the azide group, forming a stable triazole linkage.
Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
Quantitative Data
The efficiency of the this compound system relies on the kinetics of both the click reaction and the subsequent biotin-streptavidin interaction.
| Parameter | Value | Significance | Reference |
| Biotin-Streptavidin Affinity | |||
| Dissociation Constant (Kd) | ~1 x 10-14 M | Represents one of the strongest non-covalent interactions known, ensuring stable and robust capture of the biotinylated target. | |
| Click Reaction Kinetics | |||
| CuAAC Rate Acceleration | Up to 108-fold | The copper catalyst dramatically increases the reaction rate over the uncatalyzed Huisgen cycloaddition, enabling rapid labeling. | |
| SPAAC Second-Order Rate Constant (k₂) | 0.1 - 1.0 M-1s-1 | This range (typical for DBCO-azide reactions) is fast enough for efficient labeling in biological systems without a catalyst. | |
| Physicochemical Properties | |||
| Molecular Weight | 620.32 - 620.76 g/mol | A single, discrete molecular weight simplifies mass spectrometry analysis of conjugates. | |
| PEG7 Spacer Length | ~30.7 Å (27 atoms) | Provides significant distance to minimize steric hindrance between the target and streptavidin. | |
| Solubility | Methylene chloride, DMAC, DMSO | Soluble in common organic solvents for stock preparation. The PEG linker imparts aqueous solubility to the final conjugate. |
Experimental Workflow and Protocols
The general workflow for using this compound involves two main stages: labeling the target molecule with an alkyne and then performing the click chemistry reaction to attach the biotin tag.
Figure 4: General experimental workflow for biotinylation using this compound.
Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein in Solution
This protocol provides a general method for labeling a protein that has been modified to contain a terminal alkyne.
1. Materials and Reagents:
-
Alkyne-modified protein solution (in a compatible buffer, e.g., PBS, pH 7.4)
-
This compound
-
Catalyst Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in dH₂O
-
THPTA (copper ligand): 50 mM in dH₂O
-
Sodium Ascorbate: 100 mM in dH₂O (must be prepared fresh)
-
-
DMSO for dissolving the azide reagent
-
Buffer for reaction (e.g., PBS)
2. Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a fresh solution of 100 mM Sodium Ascorbate in dH₂O.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in your reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of azide over the protein's alkyne groups is recommended.
-
Optional: Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species and protect the protein.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is optimal. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Let this mixture stand for 1-2 minutes to allow the copper to complex with the ligand.
-
-
Initiate the Click Reaction:
-
Add the catalyst premix to the protein/azide solution. The final concentration of CuSO₄ should be between 50 and 250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM. Gently mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light. Reaction time may require optimization depending on the protein and reagent concentrations.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or buffer exchange appropriate for the labeled protein.
-
-
Downstream Application:
-
The purified, biotinylated protein is now ready for downstream applications, such as affinity purification with streptavidin-agarose beads, detection via Western blot with streptavidin-HRP, or use in ELISA plate assays.
-
References
Biotin-PEG7-Azide chemical structure and properties
For researchers, scientists, and drug development professionals, Biotin-PEG7-Azide has emerged as a critical tool in the field of bioconjugation and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, properties, and core applications, supplemented with detailed experimental protocols and workflow visualizations.
Core Properties and Specifications
This compound is a heterobifunctional linker molecule that incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for covalent ligation via "click chemistry".
The central feature of this reagent is its discrete PEG linker (dPEG®), which consists of exactly seven ethylene glycol units. This defined length provides precise control over the spatial distance between biotin and the target molecule, a critical factor in optimizing molecular interactions and minimizing steric hindrance. The PEG spacer also imparts significant water solubility to the molecule and its conjugates, mitigating the aggregation issues often associated with hydrophobic biotin labels.[1][2][3][4]
A summary of its key quantitative properties is provided below.
| Property | Value | Citations |
| Chemical Formula | C₂₆H₄₈N₆O₉S | [5] |
| Molecular Weight | ~620.76 g/mol | |
| CAS Number | 1334172-75-6 | |
| Purity | Typically >95% | |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMAC, Methylene Chloride; Water-soluble | |
| Spacer Arm Length | 27 atoms (30.7 Å) | |
| Storage Conditions | Store at -20°C, desiccated. Protect from moisture. Allow to warm to room temperature before opening to prevent condensation. |
Chemical Structure and Functional Groups
The structure of this compound is designed for specific, sequential reactions. The azide (N₃) group serves as a chemical handle for bioorthogonal ligation, while the biotin serves as a powerful affinity tag.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG7-Azide, a heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostic applications. The document outlines a detailed synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual workflows to ensure clarity and reproducibility.
Introduction
This compound is a valuable chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the versatile reactivity of an azide group for "click chemistry" applications.[1] The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances the water solubility of the molecule and provides a flexible linker arm to minimize steric hindrance.[] This guide details a rational and efficient multi-step synthesis to obtain high-purity this compound.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a four-step process, starting from heptaethylene glycol. The overall strategy involves the selective functionalization of the terminal hydroxyl groups of the PEG chain.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Azido-PEG7-Alcohol
This step involves the mono-azidation of heptaethylene glycol. The hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by an azide nucleophile.[3]
Experimental Workflow
Caption: Workflow for the synthesis of Azido-PEG7-Alcohol.
Table 1: Reaction Parameters for the Synthesis of Azido-PEG7-Alcohol
| Parameter | Value |
| Reactants | |
| Heptaethylene Glycol | 1.0 eq |
| Mesyl Chloride (MsCl) | 1.1 eq |
| Triethylamine (Et3N) | 1.5 eq |
| Sodium Azide (NaN3) | 3.0 eq |
| Solvents | Dichloromethane (DCM) for mesylation, DMF for azidation |
| Reaction Temperature | 0°C to room temperature for mesylation, Reflux for azidation |
| Reaction Time | 4-6 hours for mesylation, 12-16 hours for azidation |
| Purification Method | Silica gel column chromatography (Eluent: Ethyl Acetate/Hexane gradient) |
| Expected Yield | 60-70% |
Step 2: Activation of Azido-PEG7-Alcohol
The terminal hydroxyl group of Azido-PEG7-Alcohol is activated by converting it to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.[4]
Table 2: Reaction Parameters for the Synthesis of Azido-PEG7-Mesylate
| Parameter | Value |
| Reactants | |
| Azido-PEG7-Alcohol | 1.0 eq |
| Mesyl Chloride (MsCl) | 1.2 eq |
| Triethylamine (Et3N) | 1.5 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Purification Method | The crude product is typically used in the next step without further purification after aqueous work-up. |
| Expected Yield | >95% (crude) |
Step 3: Synthesis of Azido-PEG7-Amine
The mesylate group is displaced by ammonia to introduce the primary amine.[5]
Table 3: Reaction Parameters for the Synthesis of Azido-PEG7-Amine
| Parameter | Value |
| Reactants | |
| Azido-PEG7-Mesylate | 1.0 eq |
| Ammonium Hydroxide (28-30%) | Large excess |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Extraction and solvent evaporation. Further purification by column chromatography if necessary. |
| Expected Yield | 80-90% |
Step 4: Synthesis of this compound
The final step is the coupling of the primary amine of Azido-PEG7-Amine with the N-hydroxysuccinimide (NHS) ester of biotin.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Table 4: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Azido-PEG7-Amine | 1.0 eq |
| Biotin-NHS Ester | 1.1 eq |
| Triethylamine (Et3N) | 2.0 eq |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature |
| Reaction Time | 4-12 hours |
| Purification Method | Preparative High-Performance Liquid Chromatography (HPLC) or Silica gel column chromatography |
| Expected Yield | 70-85% |
Purification and Characterization
Thorough purification and characterization are crucial to ensure the quality and purity of the final product and its intermediates.
Purification
Purification Workflow
Caption: General purification and analysis workflow.
-
Column Chromatography: Silica gel chromatography is effective for the purification of the neutral intermediates Azido-PEG7-Alcohol. A gradient elution system, typically with ethyl acetate and hexanes, is employed.
-
Preparative HPLC: For the final this compound product, reversed-phase preparative HPLC is the preferred method to achieve high purity (>95%). A water/acetonitrile gradient with a modifier like trifluoroacetic acid (TFA) is commonly used.
Characterization
The identity and purity of the synthesized compounds should be confirmed at each step using a combination of analytical techniques.
Table 5: Characterization Data
| Compound | Technique | Expected Observations |
| Azido-PEG7-Alcohol | ¹H NMR | Appearance of a triplet around 3.4 ppm corresponding to the methylene protons adjacent to the azide group. |
| MS (ESI) | Peak corresponding to the calculated molecular weight. | |
| Azido-PEG7-Amine | ¹H NMR | Shift of the terminal methylene proton signals. |
| MS (ESI) | Peak corresponding to the calculated molecular weight. | |
| This compound | ¹H NMR | Appearance of characteristic signals for the biotin moiety in addition to the PEG and azide-adjacent proton signals. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. | |
| MS (ESI/HRMS) | Accurate mass measurement confirming the elemental composition. | |
| Analytical HPLC | A single major peak indicating high purity. |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and employing the described purification and characterization methods, researchers can reliably produce this important bifunctional linker for their specific applications in drug development and biotechnology. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthetic strategy in a laboratory setting.
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solution: A Technical Guide to Biotin-PEG7-Azide Solubility
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG7-Azide, a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. Understanding the solubility of this linker is paramount for its effective application in "click chemistry," labeling, and targeted drug delivery systems.
Executive Summary
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin for streptavidin and avidin with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. The PEG7 linker significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin moiety, a crucial feature for biological applications. While precise quantitative solubility data for this compound is not extensively published, this guide consolidates available data for structurally related compounds and provides a comprehensive overview of its expected solubility in both aqueous and organic media. Furthermore, detailed experimental protocols are provided to enable researchers to determine solubility in their specific buffer systems and to utilize the reagent in common bioconjugation workflows.
Physicochemical Properties and Solubility Profile
The solubility of this compound is governed by the interplay of its three key components:
-
Biotin: A vitamin with limited solubility in aqueous solutions at neutral pH.
-
PEG7 Linker: A hydrophilic chain of seven polyethylene glycol units that confers water-soluble characteristics to the entire molecule.[1] Generally, longer PEG chains lead to increased water solubility.[2]
-
Azide Group: A reactive moiety for "click chemistry" that has a minimal impact on the overall solubility.
Based on these components, this compound is expected to exhibit good solubility in a range of solvents. Product information for a discrete PEG (dPEG®) version of this compound describes it as being "water-soluble".[1][3]
Quantitative Solubility Data
Table 1: Solubility of Related Biotin-PEG-Azide Compounds in Aqueous Solutions
| Compound | Solvent | Solubility | pH | Reference |
| Biotin-PEG3-Azide | Water | 44.45 mg/mL | Not Specified | [4] |
| Biotin-azide (no PEG) | 1:1 DMSO:PBS | ~0.5 mg/mL | 7.2 |
Table 2: Solubility of Related Biotin-PEG-Azide Compounds in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL | |
| Biotin-dPEG®7-azide | Methylene chloride, DMAC, DMSO | Soluble (quantitative data not provided) | |
| Biotin-azide (no PEG) | DMSO | ~5 mg/mL | |
| General Biotin-PEG Linkers | Chloroform, Methylene chloride, DMF, DMSO | Generally Soluble |
Note: The solubility of biotinylated compounds can be influenced by factors such as temperature, pH, and the presence of salts. It is always recommended to perform pilot solubility tests in the specific buffer system of your experiment.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully transfer a known volume of the supernatant to a new tube, being cautious not to disturb the pellet.
-
Determine the concentration of the dissolved this compound using a suitable analytical method. For organic solvents, this can often be done by evaporating the solvent and weighing the residue. For aqueous solutions, a colorimetric assay (if available for biotin) or HPLC with a standard curve can be used.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or Molarity based on the quantified concentration and the volume of the supernatant analyzed.
-
Protocol for Biotinylation of an Alkyne-Modified Protein via Click Chemistry
This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (for dissolving this compound)
Methodology:
-
Prepare a Stock Solution of this compound:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 1-10 µM)
-
This compound stock solution (to a final concentration of 100-500 µM)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
THPTA stock solution (to a final concentration of 5 mM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess unreacted this compound and other reaction components by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Workflow for CuAAC Click Chemistry using this compound.
References
An In-depth Technical Guide to the Role of the PEG7 Linker in Biotin-Azide Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of biotin-azide reagents featuring a seven-unit polyethylene glycol (PEG) spacer, commonly referred to as PEG7. It details the critical role this specific linker plays in enhancing the utility of biotin-azide conjugates in various biochemical and therapeutic applications, including bioconjugation, targeted drug delivery, and advanced diagnostic assays.[]
Introduction: Biotin-Azide Reagents and Click Chemistry
Biotin-azide reagents are indispensable tools in modern molecular biology and drug development. They consist of three key components:
-
A biotin moiety, which exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins.[2]
-
An azide functional group, which serves as a reactive handle for "click chemistry."[3]
-
A linker or spacer arm that connects the biotin and the azide.
The azide group enables the reagent to be covalently attached to molecules containing an alkyne group through a highly efficient and bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is prized for its high specificity, quantitative yield, and compatibility with biological systems. The incorporation of the PEG7 linker significantly enhances the performance of these reagents.
The Pivotal Role of the PEG7 Linker
The polyethylene glycol (PEG) chain is a hydrophilic, flexible, and biocompatible polymer. A PEG7 linker consists of seven repeating ethylene glycol units. Its inclusion in biotin-azide reagents addresses several key challenges in bioconjugation.
A primary advantage of the PEG7 linker is the significant increase in the hydrophilicity of the entire reagent. Many biomolecules, particularly those with hydrophobic domains, have poor solubility in aqueous buffers, which can lead to aggregation and precipitation upon modification. The PEG7 spacer imparts water solubility to the biotinylated molecule, mitigating these issues and ensuring that conjugates remain in solution for subsequent experiments.
Steric hindrance can prevent the large, tetrameric streptavidin protein from accessing a biotin tag that is too close to the surface of a target biomolecule. The long and flexible nature of the PEG7 spacer arm physically separates the biotin from the conjugated molecule, minimizing this steric hindrance. This increased accessibility ensures more efficient and reliable binding to streptavidin or avidin, which is crucial for detection, purification, and immobilization assays.
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The PEG7 linker helps to shield the conjugate from recognition by the immune system, a valuable property in the development of in-vivo diagnostics and therapeutics.
Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, reagents with a discrete PEG7 linker (dPEG®) have a single, defined molecular weight. This uniformity ensures batch-to-batch consistency and simplifies the analysis of the resulting conjugates, as it yields predictable and clearly identifiable products.
// Central Node main [label="Biotin-PEG7-Azide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Attribute Nodes solubility [label="Enhanced\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; steric [label="Reduced Steric\nHindrance", fillcolor="#FBBC05", fontcolor="#202124"]; biocompatibility [label="Improved\nBiocompatibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consistency [label="Defined Length &\nConsistency", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from Main to Attributes main -> solubility [label=" Hydrophilic Chain"]; main -> steric [label=" Flexible Spacer"]; main -> biocompatibility [label=" Non-Immunogenic"]; main -> consistency [label=" Discrete PEG"]; }
Caption: Key advantages conferred by the PEG7 linker in biotin-azide reagents.
Quantitative Data and Physicochemical Properties
The selection of a linker is a critical parameter in experimental design. The properties of the PEG7 linker provide a balance of length and hydrophilicity suitable for a wide range of applications.
| Property | Value (this compound) | Significance | Reference |
| Molecular Weight | ~620.32 g/mol | Ensures uniformity and predictable conjugate analysis. | |
| Spacer Arm Length | ~30.7 Å (27 atoms) | Provides sufficient distance to overcome steric hindrance for streptavidin binding. | |
| Solubility | Soluble in Water, DMSO, DMF | High aqueous solubility prevents aggregation of labeled biomolecules. | |
| Purity | Typically >98% | High purity is essential for reliable and reproducible experimental results. |
Experimental Protocols
The primary application for biotin-azide reagents is the biotinylation of alkyne-modified molecules via click chemistry.
This protocol provides a general workflow for labeling an alkyne-modified biomolecule (e.g., a protein or DNA) with this compound. Note: Optimization is often required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS or Triethylammonium acetate buffer, pH 7.0)
-
Solvents (e.g., DMSO, water)
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), Sodium Ascorbate (e.g., 300 mM in water, freshly prepared), and TBTA ligand (e.g., 100 mM in DMSO).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. A 5- to 20-fold molar excess of the biotin-azide reagent is typically used.
-
Add the copper ligand (TBTA) to the mixture and vortex briefly.
-
Add the CuSO₄ solution and vortex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can be performed with gentle shaking or end-over-end rotation.
-
-
Purification:
-
Remove excess, unreacted biotin-azide reagent and catalyst components.
-
For proteins, this is typically achieved using size-exclusion chromatography (desalting column).
-
For DNA/oligonucleotides, precipitation with ethanol or acetone is a common method.
-
-
Analysis:
-
Confirm successful biotinylation using methods such as SDS-PAGE followed by streptavidin-HRP blotting, mass spectrometry, or fluorescence-based assays if a fluorescent streptavidin conjugate is used.
-
// Nodes A [label="1. Prepare Reagents\n(Alkyne-Biomolecule, this compound,\nCuSO4, Ligand, Reductant)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Mix Biomolecule\nand Biotin-Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Catalyst Components\n(Ligand, CuSO4, Ascorbate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(1-4h at RT or O/N at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purify Conjugate\n(e.g., Size Exclusion\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Downstream Application\n(Pull-down, Imaging, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: A typical experimental workflow for labeling biomolecules.
Applications in Research and Development
The unique properties conferred by the PEG7 linker make this compound a versatile tool for numerous applications:
-
Proteomics: Used for affinity purification (pull-down assays) of protein complexes for identification by mass spectrometry.
-
Cell Biology: Enables the visualization and tracking of biomolecules in live or fixed cells using fluorescently labeled streptavidin.
-
Drug Delivery: The PEG linker enhances the pharmacokinetic properties of biotinylated drugs or nanoparticles, improving their circulation time and reducing clearance.
-
Diagnostics: Serves as a core component in the development of sensitive diagnostic assays, such as ELISA and lateral flow tests.
-
PROTACs: Biotin-PEG-azide linkers are also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker connects a target protein ligand to an E3 ligase ligand.
Conclusion
The PEG7 linker is a critical design element in modern biotin-azide reagents. It is not merely a passive spacer but an active contributor to the reagent's functionality. By significantly improving water solubility, reducing steric hindrance, and enhancing biocompatibility, the PEG7 linker enables researchers to perform more efficient, reliable, and reproducible bioconjugation experiments. Its defined, discrete length further ensures consistency, making it an optimal choice for a wide array of applications, from fundamental research to the development of next-generation therapeutics and diagnostics.
References
Biotin-PEG7-Azide: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, significant advantages, and practical applications of Biotin-PEG7-Azide, a versatile reagent in modern bioconjugation and chemical biology. Designed for researchers, scientists, and drug development professionals, this document provides a detailed overview of its chemical properties, experimental protocols, and key applications, facilitating its effective integration into research and development workflows.
Core Features and Chemical Properties
This compound is a trifunctional molecule composed of a biotin moiety, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure imparts a range of desirable characteristics for the specific and efficient labeling and detection of biomolecules.
The biotin component provides a high-affinity binding handle for streptavidin and its analogues, enabling robust detection and purification. The PEG7 spacer, a flexible and hydrophilic chain, enhances the water solubility of the molecule and its conjugates, mitigating issues of aggregation and precipitation often encountered with hydrophobic biotinylated molecules.[1][2][3] Furthermore, the PEG spacer minimizes steric hindrance, allowing for efficient interaction between the biotin group and streptavidin.[1] The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments with high efficiency and specificity.[]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, compiled from various technical data sheets.
| Property | Value | Reference |
| Molecular Weight | 620.76 g/mol | |
| Chemical Formula | C₂₆H₄₈N₆O₉S | |
| Purity | >95% | |
| Spacer Arm Length | 27 atoms, 30.7 Å | |
| CAS Number | 1334172-75-6 | |
| Solubility | Soluble in water, DMSO, DMF | |
| Appearance | White to off-white solid or viscous liquid | |
| Storage | -20°C, desiccated |
Key Advantages in Bioconjugation
The unique molecular architecture of this compound offers several distinct advantages for researchers in drug development and molecular biology:
-
Enhanced Water Solubility: The hydrophilic PEG7 spacer significantly improves the aqueous solubility of both the reagent and the resulting biotinylated molecules, preventing aggregation and improving reaction efficiency in biological buffers.
-
Reduced Steric Hindrance: The extended PEG spacer arm physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.
-
Bioorthogonal Reactivity: The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via click chemistry, even in complex biological mixtures, without cross-reactivity with other functional groups found in proteins and other biomolecules.
-
Versatility in "Click" Chemistry: this compound is compatible with both major types of azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction with terminal alkynes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that reacts with strained cyclooctynes (e.g., DBCO, BCN), ideal for applications in living cells where copper toxicity is a concern.
-
-
Precise Spacer Length: The defined length of the discrete PEG (dPEG®) spacer allows for precise control over the distance between the biotin and the target molecule, which can be critical for optimizing interactions in assays and molecular constructs.
Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation applications. Optimization may be required for specific experimental systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Biotinylation
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The molar ratio of biotin-azide to protein will need to be optimized, but a 10- to 50-fold molar excess of the biotin reagent is a common starting point.
-
Prepare the Catalyst Premix: In a separate tube, premix the copper(II) sulfate and the chelating ligand. A 1:5 molar ratio of copper to ligand is often used to protect the protein from oxidative damage.
-
Initiate the Reaction: Add the copper/ligand premix to the protein/azide mixture.
-
Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.
-
Purification: Remove the excess unreacted this compound and copper catalyst by a desalting column, spin filtration, or dialysis.
-
Verification: Confirm the biotinylation of the target protein by methods such as SDS-PAGE followed by Western blot using streptavidin-HRP or by mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol describes the labeling of a biomolecule containing a strained alkyne (e.g., DBCO) on the surface of live cells.
Materials:
-
Live cells with surface-expressed DBCO-modified biomolecules
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a biocompatible solvent such as DMSO to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 10-100 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with PBS to remove any unreacted this compound.
-
Analysis: The biotin-labeled cells can now be analyzed by various methods, such as flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate, or the labeled proteins can be isolated for further analysis.
Pull-Down Assay Protocol for Identifying Protein Interactions
This protocol outlines the steps for using a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared using one of the methods above)
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic or agarose beads
-
Wash buffer (e.g., PBS with a mild detergent like Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the wash buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait protein to allow for the high-affinity biotin-streptavidin interaction. Typically, this is done for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads with the immobilized bait protein to remove any unbound bait.
-
Prey Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Washing: Wash the beads extensively with the wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting or mass spectrometry, a common method is to resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins to identify the interacting prey molecules.
Visualizing Workflows and Molecular Structures
To further clarify the application and structure of this compound, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG7-Azide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG7-Azide, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document details its chemical properties, core applications, and provides exemplary experimental protocols and conceptual diagrams to facilitate its use in the laboratory.
Core Compound Data
This compound is a chemical tool that combines a biotin moiety for high-affinity binding to streptavidin and avidin, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."
| Property | Value | References |
| CAS Number | 1334172-75-6 | [1][2][3] |
| Molecular Weight | ~620.76 g/mol | [1][4] |
| Molecular Formula | C₂₆H₄₈N₆O₉S | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, Methylene Chloride |
Key Applications
This compound is primarily utilized in three major areas: Click Chemistry, Proteolysis-Targeting Chimera (PROTAC) synthesis, and Biotinylation for detection and purification.
Click Chemistry
The terminal azide group on this compound allows it to readily participate in click chemistry reactions, a class of rapid, specific, and high-yield chemical ligations. This makes it an ideal reagent for labeling biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.
Two main types of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a copper catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), SPAAC can be used. This reaction employs a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a metal catalyst.
PROTAC Synthesis
This compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG7 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.
Biotinylation of Biomolecules
Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, nucleic acid, or carbohydrate. The resulting biotin-tagged molecule can then be detected, purified, or immobilized using the high-affinity interaction between biotin and streptavidin (or avidin). The hydrophilic PEG7 spacer improves the water solubility of the conjugate and minimizes aggregation, which can be an issue with hydrophobic biotin tags. This is particularly advantageous when labeling proteins for pull-down assays, affinity purification, or ELISA-based detection.
Experimental Protocols and Methodologies
The following are generalized protocols that serve as a starting point. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.
Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO for stock solutions
Methodology:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of Sodium Ascorbate in water (must be made fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Prepare a "Click-it" Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and vortex to mix.
-
Set up the Reaction:
-
In a reaction tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
-
Add this compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the fresh Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess unreacted biotin-azide and copper catalyst using a desalting column, dialysis, or SDS-PAGE.
-
Verification: The success of the biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate.
Protocol 2: General Workflow for PROTAC Synthesis
This compound can be used as a building block in a multi-step solid-phase or solution-phase synthesis of a PROTAC. A common strategy involves reacting the azide with an alkyne-functionalized E3 ligase ligand, followed by deprotection and coupling to a ligand for the protein of interest.
The synthesis of PROTACs is complex and highly specific to the ligands being used. A generalized solid-phase synthesis approach is described in the literature, where an azide intermediate with a linker is prepared on a resin, followed by reaction with an alkyne-containing ligand to form a triazole, or reduction of the azide to an amine for amide bond formation.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involving this compound.
Caption: Mechanism of Action for a PROTAC molecule.
References
Methodological & Application
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] This powerful, copper-free click chemistry reaction has revolutionized fields ranging from chemical biology and drug development to materials science.[1][] At its core, SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH.[1]
Biotin-PEG7-Azide is a versatile reagent designed for use in SPAAC reactions. It incorporates a biotin moiety for detection or affinity purification, an azide group for reaction with a cyclooctyne, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker, specifically a discrete PEG7 chain, enhances the water solubility of the molecule, reduces aggregation of biotinylated biomolecules, and minimizes steric hindrance during binding to avidin or streptavidin. This application note provides detailed protocols and quantitative data for the effective use of this compound in SPAAC-mediated bioconjugation.
Principle of SPAAC
The SPAAC reaction is a bioorthogonal ligation that does not require a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The key to this reaction is the use of a cyclooctyne, a cyclic alkyne with significant ring strain. This inherent strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction to proceed spontaneously under mild, physiological conditions. The azide and cyclooctyne functional groups are largely unreactive with biological molecules such as proteins, nucleic acids, and lipids, ensuring high selectivity and specificity of the ligation.
This compound serves as the azide-containing component in the SPAAC reaction. It can be conjugated to a cyclooctyne-modified molecule of interest, such as a protein, antibody, or nucleic acid. The resulting biotinylated molecule can then be used in a variety of downstream applications, including:
-
Affinity Purification: Isolation of biotinylated molecules using streptavidin- or avidin-coated resins.
-
Detection and Visualization: Detection of biotinylated targets using streptavidin-conjugated enzymes (e.g., HRP) or fluorophores.
-
Immunoassays: Development of plate-based assays like ELISA.
-
Drug Delivery: Construction of targeted drug delivery systems.
-
Proteomics and Glycomics: Enrichment and identification of specific classes of proteins or glycans.
Data Presentation: Quantitative Parameters for SPAAC Reactions
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and the solvent system. The following table summarizes key quantitative data to aid in the design of experiments using this compound.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO/DIBO) | 0.05 - 8.6 | High reactivity, commercially available. |
| Bicyclononyne (BCN) | ~0.01 | Good balance of stability and reactivity. |
| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine groups. |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The provided values are for comparison purposes.
Experimental Protocols
Protocol 1: General Protocol for Bioconjugation of a DBCO-Modified Protein with this compound
This protocol describes the general procedure for labeling a protein functionalized with a dibenzocyclooctyne (DBCO) group with this compound.
Materials and Reagents:
-
DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution of this compound: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 2- to 5-fold over the protein. The final DMSO concentration should be kept below 5% to minimize protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation. The optimal reaction time will depend on the specific reactants and their concentrations.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purification: Purify the resulting biotinylated protein conjugate to remove unreacted this compound using an appropriate chromatography method, such as size-exclusion chromatography.
Protocol 2: Labeling of Azide-Modified Glycans on Live Cells with a DBCO-Fluorophore
This protocol details the labeling of metabolically incorporated azide-functionalized sugars on the surface of live cells using a DBCO-conjugated fluorophore. A similar principle can be applied using a DBCO-biotin conjugate followed by detection with a fluorescently labeled streptavidin.
Materials and Reagents:
-
Cells cultured with an azide-containing sugar precursor (e.g., Ac₄ManNAz) for 48 hours.
-
DBCO-fluorophore (or DBCO-biotin)
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
(Optional) Fluorescently labeled streptavidin if using DBCO-biotin.
Procedure:
-
Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Cell Preparation: Wash the cells twice with warm PBS to remove any residual azide-containing medium.
-
SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
References
Application Notes and Protocols for Biotin-PEG7-Azide in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG7-Azide is a versatile chemical probe that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group through "click" chemistry. This reagent is instrumental in affinity pull-down assays for the isolation and identification of interacting biomolecules, such as proteins. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient capture of target molecules. This document provides detailed application notes and protocols for the use of this compound in pull-down assays, aimed at researchers in academia and industry.
Principle of the Assay
The workflow of a pull-down assay using this compound involves a two-step process. First, a target molecule of interest, which has been metabolically, enzymatically, or chemically modified to contain an alkyne group, is reacted with this compound. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively), commonly known as "click" chemistry, results in the stable and specific biotinylation of the target molecule. In the second step, the biotinylated molecule and its binding partners are captured from a complex biological sample (e.g., cell lysate) using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted and identified, typically by mass spectrometry.
Applications
-
Target Identification: Identifying the cellular targets of small molecules or drugs that have been derivatized with an alkyne handle.
-
Protein-Protein Interaction Studies: Elucidating interaction partners of a specific protein that has been genetically encoded with an alkyne-containing unnatural amino acid.
-
Post-Translational Modification (PTM) Analysis: Enriching for proteins with specific PTMs that have been metabolically labeled with an alkyne-modified precursor.
Experimental Workflow
Below is a diagram illustrating the general workflow of a pull-down assay using this compound.
Caption: Workflow of a this compound pull-down assay.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol is adapted for labeling proteins in a cell lysate that have been modified to contain an alkyne group.
Materials:
-
Cell lysate containing alkyne-modified protein
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
Procedure:
-
Prepare Cell Lysate: Lyse cells expressing the alkyne-modified protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Cell lysate (e.g., 1 mg of total protein)
-
This compound (final concentration of 50-100 µM)
-
THPTA (final concentration of 1 mM)
-
Copper(II) sulfate (final concentration of 1 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Quench Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Proceed to Pull-Down: The biotinylated lysate is now ready for the pull-down assay.
Protocol 2: Streptavidin Pull-Down of Biotinylated Proteins
Materials:
-
Biotinylated cell lysate from Protocol 1
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS and 500 mM NaCl)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer containing biotin or by boiling in SDS-PAGE loading buffer)
Procedure:
-
Prepare Streptavidin Beads: Wash the required volume of streptavidin beads three times with PBS.
-
Incubate with Lysate: Add the biotinylated cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Beads:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads twice with 1 mL of Wash Buffer 2.
-
Wash the beads three times with 1 mL of Wash Buffer 3.
-
-
Elute Proteins:
-
Resuspend the beads in 50 µL of Elution Buffer.
-
Boil the sample at 95°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analyze Eluted Proteins: The eluted proteins are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
Quantitative data from mass spectrometry analysis is crucial for identifying specific interaction partners. The following table presents example data from a pull-down experiment using a biotinylated probe, demonstrating the type of information that should be collected and analyzed.
Table 1: Representative Mass Spectrometry Data from a Biotin-PEG4-Hydrazide Pull-Down Assay [1]
| Gel Band | Protein ID (Swiss-Prot) | Protein Name | Mascot Score | Number of Matched Peptides | % Sequence Coverage |
| i | P01024 | Complement C4-A | 144 | 12 | 7 |
| ii | P01024 | Complement C4-A | 187 | 15 | 8 |
| iii | P01024 | Complement C4-A | 213 | 18 | 10 |
| iv | P01024 | Complement C4-A | 256 | 21 | 12 |
| v | P01024 | Complement C3 | 345 | 28 | 15 |
| v | P01024 | Complement C4-A | 289 | 23 | 13 |
| v | P00738 | Haptoglobin | 112 | 8 | 9 |
Note: This data is from a study using Biotin-PEG4-Hydrazide and serves as an example of data presentation. Results with this compound will vary depending on the experimental system.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in identifying a target protein of a small molecule inhibitor using this compound.
Caption: Target identification using this compound.
Conclusion
This compound is a powerful tool for the enrichment and identification of biomolecular interactions. The combination of "click" chemistry for specific biotinylation and the robust biotin-streptavidin affinity system allows for highly specific pull-down assays from complex biological mixtures. The protocols and data presentation guidelines provided in this document offer a comprehensive resource for researchers employing this technology in their studies. Careful optimization of reaction conditions and thorough data analysis are critical for successful outcomes.
References
Application Notes and Protocols for Biotin-PEG7-Azide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Biotin-PEG7-Azide is a versatile chemical probe designed for the efficient identification of PPIs through proximity labeling and affinity purification. This molecule features a biotin moiety for strong binding to streptavidin, a terminal azide group for bio-orthogonal "click chemistry" reactions, and a hydrophilic polyethylene glycol (PEG7) spacer to enhance solubility and minimize steric hindrance.[1]
This document provides detailed application notes and protocols for utilizing this compound to capture and identify interacting proteins in a cellular context. The workflow is based on the introduction of an alkyne-bearing amino acid into a "bait" protein, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound to covalently attach the biotin tag to the bait and its proximal proteins. Subsequent affinity purification on streptavidin beads and analysis by mass spectrometry allows for the identification of the "prey" proteins that interact with the bait.
Principle of the Method
The experimental strategy involves two key stages: bio-orthogonal labeling and affinity purification. First, a non-canonical amino acid containing an alkyne group is metabolically incorporated into a "bait" protein of interest within living cells. This creates a unique chemical handle on the bait protein and its immediate interaction partners. Following cell lysis, the alkyne-modified proteins are covalently labeled with this compound via a highly specific and efficient CuAAC click reaction.[2] The resulting biotinylated protein complexes are then captured using streptavidin-coated beads, allowing for the separation of the bait and its interacting "prey" proteins from the rest of the cellular proteome. After stringent washing steps to remove non-specifically bound proteins, the enriched protein complexes are eluted and identified by mass spectrometry.
Key Features of this compound
-
Bio-orthogonal Reactivity: The azide group reacts specifically with alkyne groups via click chemistry, ensuring minimal off-target labeling of other biomolecules.[2]
-
Strong Affinity Tag: The biotin group provides a high-affinity handle for efficient capture and purification using streptavidin-based matrices.[3]
-
Enhanced Solubility: The hydrophilic PEG7 spacer improves the water solubility of the probe and reduces aggregation of labeled proteins.[1]
-
Reduced Steric Hindrance: The PEG linker provides sufficient distance between the biotin tag and the labeled protein, facilitating efficient binding to streptavidin.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and a representative signaling pathway that can be investigated using this methodology.
Caption: A generalized experimental workflow for identifying protein-protein interactions using this compound.
Caption: A simplified representation of the mTOR signaling pathway, a common target for PPI studies.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Bait Protein with an Alkyne-Containing Amino Acid
This protocol describes the metabolic incorporation of an alkyne-containing amino acid, such as L-homopropargylglycine (HPG), into a "bait" protein of interest.
Materials:
-
Mammalian cells expressing the "bait" protein of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells expressing the bait protein to 70-80% confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with HPG (25-50 µM).
-
Incubate the cells for 4-16 hours to allow for incorporation of HPG into newly synthesized proteins.
-
Wash the cells three times with ice-cold PBS to remove excess HPG.
-
Proceed immediately to cell lysis (Protocol 2).
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a BCA assay.
Protocol 3: Click Chemistry Reaction with this compound
Materials:
-
Cleared cell lysate (from Protocol 2)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the cleared lysate (containing 1-5 mg of protein) with the click chemistry reagents in the following order:
-
This compound to a final concentration of 100 µM.
-
THPTA to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 4: Affinity Purification of Biotinylated Proteins
Materials:
-
Streptavidin-coated magnetic beads
-
Wash buffer 1 (2% SDS in PBS)
-
Wash buffer 2 (1 M KCl)
-
Wash buffer 3 (0.1 M Na2CO3)
-
Wash buffer 4 (2 M urea in 10 mM Tris-HCl, pH 8.0)
-
Elution buffer (2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with RIPA buffer.
-
Add the equilibrated beads to the click chemistry reaction mixture from Protocol 3.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash buffer 1.
-
Once with Wash buffer 2.
-
Once with Wash buffer 3.
-
Once with Wash buffer 4.
-
Three times with PBS.
-
-
To elute the bound proteins, add elution buffer to the beads and incubate at 95°C for 10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
Protocol 5: Sample Preparation for Mass Spectrometry
Procedure:
-
The eluted proteins can be further processed for mass spectrometry analysis using standard protocols such as in-solution or in-gel trypsin digestion.
-
Briefly, proteins are reduced with DTT, alkylated with iodoacetamide, and then digested with trypsin overnight.
-
The resulting peptides are desalted using C18 spin columns and analyzed by LC-MS/MS.
Data Presentation
The following tables present hypothetical quantitative data from a proximity labeling experiment using a bait protein involved in the mTOR signaling pathway.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | HEK293T |
| Bait Protein | mTOR (with alkyne tag) |
| Metabolic Labeling Reagent | L-homopropargylglycine (HPG) |
| HPG Concentration | 50 µM |
| Labeling Time | 16 hours |
| Click Reaction Time | 2 hours |
| Mass Spectrometry Platform | Orbitrap Fusion Lumos |
Table 2: Top Identified Interacting Proteins with mTOR Bait
| Prey Protein | Gene Name | Unique Peptides | Fold Change (Bait vs. Control) | p-value |
| Regulatory-associated protein of mTOR | RPTOR | 25 | 15.2 | < 0.001 |
| Mammalian lethal with SEC13 protein 8 | MLST8 | 18 | 12.5 | < 0.001 |
| Ras homolog, mTORC1 binding | RHEB | 12 | 8.9 | < 0.005 |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 15 | 7.3 | < 0.01 |
| Ribosomal protein S6 kinase B1 | RPS6KB1 | 21 | 6.8 | < 0.01 |
| Tuberous sclerosis 1 | TSC1 | 9 | 4.1 | < 0.05 |
| Tuberous sclerosis 2 | TSC2 | 11 | 3.5 | < 0.05 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of biotinylated proteins | Inefficient metabolic labeling. | Optimize HPG concentration and incubation time. Ensure complete methionine depletion. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure correct concentrations of all reagents. | |
| High background of non-specific proteins | Inadequate washing. | Increase the number and stringency of wash steps. Use fresh wash buffers. |
| Non-specific binding to beads. | Block beads with biotin before adding the lysate. | |
| Bait protein not identified by mass spectrometry | Inefficient elution. | Optimize elution buffer composition and incubation time/temperature. |
| Low abundance of bait protein. | Overexpress the bait protein. Increase the amount of starting material. |
Conclusion
This compound is a powerful and versatile tool for the identification of protein-protein interactions in a native cellular environment. The combination of bio-orthogonal click chemistry and high-affinity biotin-streptavidin purification provides a robust and specific method for enriching and identifying both stable and transient protein interactors. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers aiming to elucidate complex protein interaction networks and signaling pathways.
References
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-PEG7-Azide in the specific labeling of cell surface proteins. This technique is a powerful tool for a variety of applications, including proteomic analysis, protein trafficking studies, and targeted drug delivery.
Introduction
This compound is a chemical probe that enables the covalent labeling of biomolecules through a highly efficient and specific reaction known as "click chemistry."[1][2] This reagent consists of three key components: a biotin moiety for high-affinity binding to streptavidin, a seven-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance, and a terminal azide group that selectively reacts with alkyne-modified biomolecules.[1]
The labeling strategy relies on the metabolic incorporation of an alkyne-containing unnatural amino acid or sugar into cellular proteins. Subsequent reaction with this compound via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) results in the specific biotinylation of the target proteins on the cell surface.[3][4] This targeted approach offers significant advantages over traditional biotinylation methods that nonspecifically label proteins with accessible primary amines.
Applications:
-
Proteomic Profiling of the Cell Surface (Surfaceomics): Isolate and identify cell surface proteins to understand cellular phenotypes, identify biomarkers, and discover novel drug targets.
-
Protein Trafficking and Dynamics: Track the internalization, recycling, and degradation of specific cell surface proteins.
-
Drug Target Identification: Identify the protein targets of small molecules or drugs that have been modified with an alkyne handle.
-
Affinity Purification and Pull-Down Assays: Isolate specific protein complexes for subsequent analysis by mass spectrometry or western blotting.
Data Presentation
Quantitative data for labeling efficiency and cell viability are crucial for the successful implementation of this technique. While specific data for this compound is not extensively published, the following tables provide representative data from similar cell surface protein labeling experiments using click chemistry and biotinylation.
Table 1: Representative Labeling Efficiency of Cell Surface Proteins
| Cell Line | Labeling Method | Detection Method | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| CHO-K1 | Biotin hydrazide labeling of oxidized glycans | Flow Cytometry (Streptavidin-DyLight649) | 85.3 | - | |
| BJA-B K20 | Periodate-Aniline-catalyzed oxime Ligation (PAL) | Streptavidin pull-down of 3H-NeuAc labeled glycoproteins | 40-55 (of total labeled glycoproteins) | - | |
| Rat-1 | Metabolic labeling with Aha + coumarin-cyclooctyne | Flow Cytometry | >95 | 8-fold increase vs. control |
Table 2: Representative Cell Viability After Labeling
| Cell Line | Labeling Reagent/Method | Viability Assay | Incubation Time | Viability (%) | Reference |
| RAW 264.7 | CHOL-PEG2000-biotin (10 µM) | MTT Assay | 16 h | ~95 | |
| RAW 264.7 | CHOL-PEG2000-biotin (10 µM) | MTT Assay | 24 h | ~90 | |
| Mammalian Cells | Coumarin-cyclooctynes | Propidium Iodide Staining | - | No significant compromise |
Experimental Protocols
Metabolic Labeling of Cell Surface Proteins with an Alkyne-Containing Amino Acid
This protocol describes the incorporation of an alkyne-containing amino acid, L-azidohomoalanine (AHA) being a common choice for azide incorporation which would then react with an alkyne-biotin probe. For the purpose of using this compound, an alkyne-containing amino acid like L-Homopropargylglycine (HPG) should be used.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), ice-cold
Protocol:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plate, 10 cm dish) and allow them to reach 70-80% confluency.
-
Methionine Starvation: Aspirate the complete culture medium and wash the cells once with warm, methionine-free medium.
-
Incubation with HPG: Add methionine-free medium supplemented with HPG to the cells. The optimal concentration of HPG should be determined empirically but typically ranges from 25 to 100 µM. Incubate the cells for 4 to 16 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the HPG-containing medium and wash the cells three times with ice-cold PBS to remove unincorporated HPG. The cells are now ready for the click chemistry reaction.
Cell Surface Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-labeled cell surface proteins and this compound.
Materials:
-
Metabolically labeled cells (from Protocol 3.1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)
-
PBS, ice-cold
-
Quenching buffer (e.g., 50 mM glycine in PBS)
Protocol:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The final concentrations of the reagents may need optimization, but a good starting point is:
-
100 µM this compound
-
1 mM CuSO4
-
5 mM TCEP or Sodium Ascorbate
-
100 µM TBTA
-
Dilute all reagents in PBS.
-
-
Labeling Reaction: Add the click reaction cocktail to the washed, HPG-labeled cells. Ensure the entire cell surface is covered. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Quenching: Aspirate the reaction cocktail and wash the cells three times with ice-cold quenching buffer to stop the reaction and remove unreacted reagents.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Downstream Processing: The biotin-labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis, or direct analysis by flow cytometry or microscopy.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling using this compound.
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Labeling Efficiency | Insufficient incorporation of HPG. | Optimize HPG concentration and incubation time. Ensure methionine-free conditions are maintained. |
| Inefficient click reaction. | Prepare fresh click reaction cocktail immediately before use. Ensure the reducing agent is active. Optimize reagent concentrations. | |
| High Background/Non-specific Labeling | Intracellular protein labeling. | Ensure all steps are performed at 4°C to minimize endocytosis. Use a cell-impermeable biotinylation reagent. |
| Non-specific binding to the streptavidin resin. | Pre-clear cell lysate with streptavidin beads before affinity purification. Increase the stringency of wash buffers. | |
| Cell Death/Toxicity | Cytotoxicity of copper catalyst. | Reduce the concentration of CuSO4 or the incubation time. Use a copper-chelating ligand like TBTA. Consider using a copper-free click chemistry approach (SPAAC) with a cyclooctyne-modified biotin probe if toxicity persists. |
| Protein Precipitation after Labeling | Over-labeling of proteins. | Reduce the concentration of this compound or the reaction time. |
References
Application Notes and Protocols for Biotin-PEG7-Azide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The choice of linker is critical in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
Biotin-PEG7-Azide is a high-purity, PEG-based linker designed for the synthesis of PROTACs.[2] The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal azide group allows for efficient and specific conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[2] This application note provides detailed protocols for the synthesis and characterization of PROTACs utilizing the this compound linker.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC Click Chemistry
This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-ligand-alkyne) and recruiting the Cereblon (CRBN) E3 ligase (Pomalidomide-N3 was used as a precursor to this compound).
Materials:
-
POI-ligand-alkyne
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
LC-MS system for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve POI-ligand-alkyne (1 equivalent) in a minimal amount of DMF.
-
Dissolve this compound (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
-
Click Chemistry Reaction:
-
In a round-bottom flask, combine the solutions of POI-ligand-alkyne and this compound.
-
Add sodium ascorbate (0.3 equivalents) to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of CuSO4·5H2O (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative HPLC to obtain the final PROTAC-X.
-
Characterize the purified PROTAC-X by LC-MS and NMR spectroscopy.
-
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC-X
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of PROTAC-X in cell culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the prepared PROTAC-X dilutions or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC-X concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
Protocol 3: Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding affinities and kinetics of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., Series S Sensor Chip CM5)
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Synthesized PROTAC-X
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinity of PROTAC-X for the E3 ligase, inject a series of concentrations of PROTAC-X over the immobilized E3 ligase surface.
-
To determine the binary binding affinity of PROTAC-X for the POI, immobilize the POI and inject a series of concentrations of PROTAC-X.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the POI mixed with a serial dilution of PROTAC-X over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in an increased binding response compared to the injection of the POI or PROTAC-X alone.
-
Analyze the data to determine the kinetics and affinity of ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the POI to the E3 ligase-PROTAC binary complex with its affinity in the absence of the PROTAC.
-
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the characterization of a hypothetical PROTAC synthesized using this compound.
Table 1: Degradation Efficiency of PROTAC-X
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | >95% |
| Cell Line | Example Cancer Cell Line |
| Treatment Time | 24 hours |
Table 2: Biophysical Characterization of PROTAC-X Interactions
| Interaction | Assay | KD (nM) |
| PROTAC-X + POI | SPR | 100 |
| PROTAC-X + E3 Ligase | SPR | 250 |
| POI + E3 Ligase | SPR | No binding |
| Ternary Complex (POI-PROTAC-X-E3) | SPR | 25 |
| Cooperativity (α) | 4 |
Conclusion
This compound is a versatile and effective linker for the development of PROTACs. Its PEG composition enhances the physicochemical properties of the resulting molecule, while the azide handle allows for straightforward and efficient synthesis via click chemistry. The protocols provided in this application note offer a comprehensive guide for the synthesis, and biological and biophysical characterization of PROTACs utilizing this linker. The biotin moiety can be further utilized for affinity purification, pull-down assays, and other biochemical applications to study the PROTAC's mechanism of action in greater detail.
References
Quantifying Biotinylation Efficiency with Biotin-PEG7-Azide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the biotinylation of alkyne-modified biomolecules using Biotin-PEG7-Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][][3] Furthermore, we present a comprehensive guide to quantifying the efficiency of this biotinylation using the well-established HABA (4'-hydroxyazobenzene-2-carboxylic acid) colorimetric assay.[4][5] This document includes step-by-step experimental procedures, data presentation in tabular format for clear interpretation, and visual diagrams generated using Graphviz to illustrate key workflows and principles. The methodologies described herein are essential for researchers seeking to reliably label and quantify biotin incorporation onto proteins, peptides, and other macromolecules for a wide range of applications, including affinity purification, immunoassays, and drug targeting.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences research. The exceptionally high affinity between biotin and avidin (or streptavidin) forms the basis for numerous detection, purification, and immobilization strategies. This compound is a versatile reagent that allows for the introduction of biotin onto alkyne-containing molecules through the robust and bioorthogonal click chemistry reaction. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the accessibility of the biotin moiety.
Accurate quantification of biotin incorporation is critical for ensuring the reproducibility and success of downstream applications. The HABA assay is a simple and widely used colorimetric method for estimating the degree of biotinylation. The assay relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm. This application note provides detailed protocols for both the biotinylation reaction using this compound and the subsequent quantification of biotinylation efficiency using the HABA assay.
Materials and Methods
Biotinylation of Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the biotinylation of a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Desalting columns or dialysis equipment
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 20-fold molar excess of this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.25 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted this compound and other reaction components by dialysis against PBS or by using a desalting column. This step is crucial for accurate quantification in the subsequent HABA assay.
-
Quantification of Biotinylation Efficiency using the HABA Assay
This protocol can be performed in either a cuvette or a 96-well microplate format.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin premixed solution or individual HABA and avidin reagents
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or clear 96-well microplates
Protocol (Cuvette Format):
-
Prepare HABA/Avidin Solution: If using individual reagents, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions. Typically, this involves dissolving HABA and avidin to achieve a final absorbance at 500 nm between 0.8 and 1.2.
-
Blank Measurement: Add 900 µL of PBS to a cuvette and use this to zero the spectrophotometer at 500 nm.
-
Initial Absorbance: Add 900 µL of the HABA/Avidin solution to a clean cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette containing the HABA/Avidin solution. Mix gently by pipetting.
-
Final Absorbance: Incubate for 2 minutes at room temperature and then measure the absorbance at 500 nm (A₅₀₀ Sample).
Protocol (96-Well Microplate Format):
-
Prepare HABA/Avidin Solution: As described for the cuvette format.
-
Blank Well: Add 200 µL of PBS to a well.
-
HABA/Avidin Well: Add 180 µL of the HABA/Avidin solution to a well.
-
Sample Wells: In separate wells, add 180 µL of the HABA/Avidin solution.
-
Add Sample: Add 20 µL of the purified biotinylated protein sample to the sample wells. For a blank, add 20 µL of PBS to the HABA/Avidin well.
-
Incubation and Measurement: Incubate the plate for 2 minutes at room temperature on a plate shaker. Measure the absorbance of all wells at 500 nm.
Results
The efficiency of biotinylation is determined by calculating the molar ratio of biotin to protein.
Data Calculation
-
Calculate the change in absorbance (ΔA₅₀₀):
-
Cuvette: ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) - A₅₀₀ Sample
-
Microplate: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample
-
-
Calculate the concentration of biotin ([Biotin]):
-
[Biotin] (M) = ΔA₅₀₀ / (ε × path length)
-
ε (molar extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹
-
Path length (cuvette) = 1 cm
-
Path length (microplate, 200 µL) ≈ 0.5 cm (this may vary, consult your plate reader manual)
-
-
-
Calculate the moles of biotin per mole of protein (Biotin-to-Protein Ratio):
-
Moles of Biotin = [Biotin] (M) × Total Volume of Sample (L)
-
Moles of Protein = (Protein Concentration (mg/mL) / Protein Molecular Weight ( g/mol )) × 10⁻³
-
Biotin-to-Protein Ratio = Moles of Biotin / Moles of Protein
-
Representative Data
The following tables present sample data obtained from a typical biotinylation experiment followed by HABA assay quantification.
Table 1: HABA Assay Absorbance Readings
| Sample | A₅₀₀ (Average) |
| HABA/Avidin Blank | 0.985 |
| Biotinylated Protein Sample | 0.623 |
Table 2: Calculation of Biotin-to-Protein Molar Ratio
| Parameter | Value |
| Protein Concentration | 2.0 mg/mL |
| Protein Molecular Weight | 50,000 g/mol |
| ΔA₅₀₀ | 0.362 |
| Biotin Concentration | 1.06 x 10⁻⁵ M |
| Moles of Biotin in 100 µL sample | 1.06 x 10⁻⁹ moles |
| Moles of Protein in 100 µL sample | 4.00 x 10⁻¹⁰ moles |
| Biotin-to-Protein Molar Ratio | 2.65 |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Principle of the HABA Biotin Quantification Assay.
Caption: Experimental Workflow for Biotinylation and Quantification.
Conclusion
This application note provides a reliable and comprehensive methodology for the biotinylation of alkyne-modified biomolecules using this compound and the subsequent quantification of biotin incorporation using the HABA assay. The detailed protocols and clear data interpretation guidelines will enable researchers to confidently perform and validate their biotinylation experiments. Accurate determination of the biotin-to-protein molar ratio is essential for optimizing downstream applications and ensuring experimental consistency. The provided workflows and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
Revolutionizing Nucleic Acid Analysis: Biotin-PEG7-Azide for High-Efficiency Labeling
Harnessing the power of click chemistry, Biotin-PEG7-Azide emerges as a superior reagent for the robust and efficient labeling of nucleic acids. This application note provides detailed protocols for researchers, scientists, and drug development professionals, enabling the seamless integration of this technology into workflows for nucleic acid detection, purification, and interaction studies. The inclusion of a polyethylene glycol (PEG) linker enhances solubility and minimizes steric hindrance, ensuring reliable and reproducible results in a multitude of downstream applications.
This compound facilitates the covalent attachment of a biotin moiety to alkyne-modified nucleic acids through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions compatible with the structural integrity of DNA and RNA. The resulting biotinylated nucleic acids can be effectively utilized in a wide array of applications, including affinity purification, electrophoretic mobility shift assays (EMSA), and nucleic acid-protein interaction studies.
Key Advantages of this compound:
-
High Reactivity and Efficiency: The click chemistry reaction proceeds with high yields, ensuring a high degree of labeling.
-
Bioorthogonal: The azide and alkyne functional groups are absent in most biological systems, preventing non-specific labeling of other biomolecules.[1][2][3]
-
Enhanced Solubility: The hydrophilic PEG7 linker improves the aqueous solubility of the reagent and the resulting labeled nucleic acids.[4]
-
Reduced Steric Hindrance: The PEG spacer arm physically separates the biotin molecule from the nucleic acid, allowing for more efficient binding to streptavidin.[4]
-
Versatility: Applicable to both DNA and RNA labeling for a variety of downstream applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound for nucleic acid labeling and subsequent applications.
| Parameter | Value | Notes |
| Purity | >95% | High purity ensures reliable and reproducible results. |
| Molecular Weight | ~620 g/mol | |
| Solubility | DMSO, DMF, Water | Soluble in common laboratory solvents. |
| Storage | -20°C | Store desiccated and protected from light. |
| Parameter | Recommended Concentration/Conditions | Notes |
| Alkyne-Modified Nucleic Acid | 10-50 µM | Optimal concentration may vary depending on the nucleic acid. |
| This compound | 50-250 µM | A 5-10 fold molar excess over the nucleic acid is recommended. |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | |
| Copper(I)-stabilizing ligand (e.g., THPTA) | 250-500 µM | A 5-fold molar excess over CuSO₄ is recommended. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be prepared fresh. |
| Reaction Temperature | Room Temperature to 37°C | |
| Reaction Time | 1-4 hours | Can be optimized for specific applications. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified DNA with this compound
This protocol describes the labeling of DNA containing alkyne modifications (e.g., incorporated via PCR using alkyne-dUTP) with this compound.
Materials:
-
Alkyne-modified DNA
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO
-
DNA purification kit or ethanol precipitation reagents
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a nuclease-free microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified DNA (to a final concentration of 10 µM)
-
Nuclease-free water to bring the volume to 40 µL
-
5 µL of 10X reaction buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
-
Prepare the "Click-Mix" in a separate tube by combining the following in order:
-
2 µL of 10 mM CuSO₄ in nuclease-free water
-
10 µL of 10 mM THPTA in nuclease-free water
-
5 µL of 10 mM this compound in DMSO
-
-
Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM Sodium Ascorbate to the Click-Mix. Vortex briefly.
-
Add the entire Click-Mix to the tube containing the alkyne-modified DNA. The final volume should be approximately 60 µL.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the biotinylated DNA using a DNA purification kit or by ethanol precipitation to remove unreacted reagents.
-
Quantify the concentration of the purified biotinylated DNA using a spectrophotometer.
Protocol 2: Streptavidin Pull-Down Assay of Biotinylated Nucleic Acids
This protocol describes the enrichment of biotinylated nucleic acids and their interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated nucleic acid
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 2-10 mM biotin, or a high salt buffer)
-
Magnetic rack
Procedure:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of beads to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads. Remove the supernatant.
-
Wash the beads three times with 500 µL of Binding/Wash Buffer. After each wash, pellet the beads on the magnetic rack and remove the supernatant.
-
After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.
-
Add the biotinylated nucleic acid (and any interacting partners) to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of Binding/Wash Buffer to remove non-specific binders.
-
To elute the captured molecules, resuspend the beads in 50-100 µL of Elution Buffer and incubate for 10-15 minutes at room temperature. Alternatively, for protein analysis, the beads can be directly boiled in SDS-PAGE loading buffer.
-
Pellet the beads on the magnetic rack and collect the supernatant containing the eluted molecules.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) with Biotinylated Probes
This protocol outlines the use of biotinylated nucleic acid probes to detect DNA-protein or RNA-protein interactions.
Materials:
-
Biotinylated DNA or RNA probe
-
Protein extract or purified protein of interest
-
Poly(dI-dC) (for DNA probes) or yeast tRNA (for RNA probes) as a non-specific competitor
-
10X EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
50% Glycerol
-
TBE Buffer
-
Native polyacrylamide gel
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare the binding reactions in separate tubes. A typical reaction includes:
-
1 µL of 10X EMSA Binding Buffer
-
1 µL of Poly(dI-dC) (1 µg/µL)
-
Protein extract (1-10 µg)
-
Nuclease-free water to a final volume of 9 µL
-
-
Incubate the reactions for 10 minutes at room temperature.
-
Add 1 µL of biotinylated probe (20-50 fmol) to each reaction and incubate for another 20 minutes at room temperature.
-
Add 2 µL of 50% glycerol to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis in 0.5X TBE buffer at 100-150V at 4°C.
-
Transfer the separated complexes from the gel to a positively charged nylon membrane using electroblotting.
-
Crosslink the nucleic acid to the membrane using a UV crosslinker.
-
Block the membrane with a suitable blocking buffer for 30 minutes.
-
Incubate the membrane with a streptavidin-HRP conjugate for 30 minutes.
-
Wash the membrane several times to remove unbound conjugate.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid labeling and downstream applications.
Caption: Workflow for streptavidin pull-down of biotinylated nucleic acids.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Ensure all reagents are fresh, especially the sodium ascorbate. Optimize the concentrations of copper, ligand, and this compound. Increase reaction time or temperature. |
| Poor quality of alkyne-modified nucleic acid. | Confirm the successful incorporation of alkyne-modified nucleotides. Purify the nucleic acid to remove any inhibitors. | |
| High Background in Pull-Down | Non-specific binding to beads. | Increase the number of wash steps and the stringency of the wash buffer (e.g., higher salt concentration or detergent). Include a pre-clearing step with beads alone. |
| No or Weak Signal in EMSA | Inactive protein or degraded probe. | Use freshly prepared protein extracts and ensure the biotinylated probe is intact. |
| Suboptimal binding conditions. | Optimize the concentrations of probe, protein, and non-specific competitor. Adjust the binding buffer composition (e.g., salt concentration). |
References
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG7-Azide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biotin-PEG7-Azide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent that contains a biotin moiety, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2][3] It is used to attach biotin to molecules containing an alkyne group through a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4] The PEG spacer enhances the solubility of the reagent in aqueous solutions and reduces steric hindrance, which can improve the accessibility of the biotin for binding to avidin or streptavidin.
Q2: What are the main applications of this compound labeling?
This compound labeling is widely used in various applications, including:
-
Proteomics: Identifying and isolating newly synthesized proteins.
-
Drug Discovery: As a component of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
-
Bioconjugation: Labeling and detection of biomolecules such as proteins, nucleic acids, and glycans.
-
Affinity Purification: Capturing and purifying alkyne-modified molecules using streptavidin-coated beads.
Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition?
This compound can be used in both CuAAC and SPAAC reactions.
-
CuAAC requires a copper(I) catalyst to proceed efficiently. It is a very fast and high-yielding reaction.
-
SPAAC utilizes a strained alkyne (e.g., DBCO or BCN) and does not require a copper catalyst, which can be beneficial when working with live cells or other systems where copper toxicity is a concern.
Q4: How should I store this compound?
This compound should be stored at -20°C. Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the reagent can be hygroscopic. For preparing stock solutions, use a dry solvent like DMSO or DMF.
Experimental Workflow & Reaction Mechanism
The following diagrams illustrate the general experimental workflow for this compound labeling and the underlying chemical reaction.
Caption: General experimental workflow for this compound labeling.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen. • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use a stabilizing ligand to protect the Cu(I) catalyst. |
| Incorrect Reagent Concentrations | The concentrations of the catalyst, reducing agent, and ligand are critical for optimal reaction efficiency. Refer to the table below for recommended concentration ranges. |
| Suboptimal Reaction Conditions | Reaction kinetics are influenced by time, temperature, and pH. • Increase the reaction time or temperature. • Ensure the pH of the reaction buffer is optimal for protein stability and the click reaction (typically pH 7-8). |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction. The PEG7 spacer in this compound helps to mitigate this, but it can still be a factor. • If possible, redesign the alkyne-containing molecule to increase the accessibility of the alkyne group. |
| Reagent Degradation | Improper storage or handling can lead to the degradation of reagents. • Store this compound and other reagents as recommended by the manufacturer. • Prepare fresh solutions of the reducing agent before each experiment. |
Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations can sometimes improve yield but may also increase the risk of protein precipitation or damage. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM | Should be in excess of the CuSO₄ concentration. |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules. |
| This compound | 20 µM - 200 µM | A 2 to 10-fold molar excess over the alkyne-modified molecule is a good starting point. |
Problem 2: Non-Specific Binding or High Background
| Possible Cause | Suggested Solution |
| Precipitation of Reagents | This compound or the alkyne-modified molecule may have limited solubility in the reaction buffer, leading to non-specific precipitation. • Ensure all components are fully dissolved before starting the reaction. The PEG spacer in this compound improves water solubility. • The use of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary, but care should be taken to avoid denaturing proteins. |
| Side Reactions | A common side reaction is the homocoupling of alkynes (Glaser coupling), which can be promoted by Cu(II). • Ensure an adequate concentration of the reducing agent is present to maintain copper in the Cu(I) state. • Use a stabilizing ligand to minimize side reactions. |
| Insufficient Blocking | In complex samples like cell lysates, non-specific binding of the biotinylated probe to other proteins can occur. • Add blocking agents such as bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) to the labeling buffer. |
| Inefficient Removal of Excess Reagents | Residual, unreacted this compound can lead to high background in downstream detection steps. • Ensure thorough purification of the labeled sample after the reaction using methods like dialysis, gel filtration, or precipitation. • For affinity purification, include stringent washing steps to remove non-specifically bound proteins. |
Detailed Experimental Protocols
Protocol 1: General Protocol for this compound Labeling of Proteins via CuAAC
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Copper Ligand (e.g., THPTA): 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified protein sample (e.g., 50 µL of 1-5 mg/mL in a suitable buffer like PBS).
-
Add this compound to a final concentration of 20-200 µM.
-
Add the copper ligand to a final concentration of 100 µM. Vortex briefly.
-
Add CuSO₄ to a final concentration of 20 µM. Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 300 µM. Vortex briefly.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. Longer incubation times may improve labeling efficiency.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the biotinylated protein using a suitable method such as acetone precipitation, dialysis, or a desalting column to remove excess reagents.
-
Protocol 2: On-Bead Labeling for Affinity Purification
-
Bind Alkyne-Modified Protein to Beads:
-
Incubate your alkyne-modified protein with an appropriate affinity resin (e.g., antibody-coated beads for immunoprecipitation).
-
-
Wash Beads:
-
Wash the beads several times with a suitable buffer to remove unbound protein.
-
-
On-Bead Click Reaction:
-
Resuspend the beads in a reaction buffer (e.g., PBS).
-
Add the click chemistry reagents in the following order, vortexing between each addition: this compound, copper ligand, CuSO₄, and sodium ascorbate.
-
-
Incubation and Washing:
-
Incubate the bead slurry for 30 minutes at room temperature in the dark.
-
Quench the reaction with EDTA.
-
Wash the beads extensively with buffers of increasing stringency (e.g., high salt, urea, SDS) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads for downstream analysis.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting a this compound labeling experiment.
References
Technical Support Center: Biotin-PEG7-Azide Applications
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding of Biotin-PEG7-Azide in their experiments.
Troubleshooting Guide: Reducing Non-specific Binding
High background or non-specific binding is a common issue when using this compound for labeling alkyne-containing molecules via click chemistry. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| High background staining across the entire sample (e.g., gel, blot, or slide) | Excess free this compound. | Optimize the concentration of this compound. Start with the recommended concentration from your protocol and perform a titration to find the lowest concentration that still provides a robust specific signal.[1][2] |
| Suboptimal ratio of click chemistry reagents. | Ensure the correct stoichiometry between the copper catalyst, reducing agent, and ligand. An excess of copper or insufficient ligand can lead to non-specific copper-mediated binding.[3] | |
| Issues with blocking steps. | Increase the incubation time with your blocking buffer. Consider switching to a different blocking agent. For example, if using BSA, try non-fat dry milk or a commercially available blocking solution.[4] For surface-based assays, ensure thorough surface passivation.[5] | |
| Non-specific binding to streptavidin/avidin beads in pulldown experiments | Insufficient washing of beads. | Increase the number and stringency of wash steps after incubation with the cell lysate or sample. Consider adding a non-ionic detergent like Tween-20 to the wash buffers. |
| Endogenous biotinylated proteins in the sample. | Pre-clear the lysate by incubating it with streptavidin beads before adding your biotin-labeled sample. This will help remove endogenously biotinylated molecules that can bind to the beads. | |
| Hydrophobic or ionic interactions with beads. | Increase the salt concentration (e.g., up to 0.5 M NaCl) in your wash buffers to disrupt ionic interactions. Include a non-ionic detergent in your buffers to reduce hydrophobic interactions. | |
| High background in cell lysate experiments | Reaction components interacting non-specifically with lysate proteins. | Ensure the click chemistry reaction is performed in a compatible buffer. Amine-containing buffers like Tris can interfere with the copper catalyst and should be avoided. PBS is a commonly recommended alternative. |
| Presence of endogenous enzymes with biotin cofactors. | Perform a biotin blocking step prior to the click reaction. This involves incubating the sample with free avidin to block endogenous biotin, followed by incubation with free biotin to saturate the avidin. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for click chemistry?
A1: The optimal concentration is application-dependent and should be determined empirically. For labeling in cell lysates, a starting concentration of 20 µM is often recommended, with a typical range of 5 µM to 50 µM. For imaging fixed and permeabilized cells, a lower concentration, typically between 1.5 µM and 3.0 µM, is often optimal to avoid high background signal. It is crucial to titrate the this compound concentration to find the best signal-to-noise ratio for your specific experiment.
Q2: Can the PEG linker in this compound contribute to non-specific binding?
A2: The polyethylene glycol (PEG) linker is designed to be hydrophilic and flexible, which generally helps to reduce non-specific hydrophobic interactions and improve the accessibility of the biotin moiety for binding to streptavidin. However, at very high concentrations, any reagent can contribute to background. Optimizing the concentration is key.
Q3: How can I be sure that the non-specific signal is from the this compound and not other components of the click reaction?
A3: To pinpoint the source of non-specific binding, it is essential to run proper controls. A key control is to perform the entire procedure, including the click chemistry reaction, on a sample that does not contain the alkyne-tagged molecule of interest. Any signal detected in this negative control can be attributed to non-specific binding of the detection reagents, including the this compound.
Q4: What are the best practices for preparing and storing this compound to maintain its quality?
A4: this compound should be stored at -20°C and protected from moisture. For use, it is typically dissolved in a dry, inert solvent like DMSO or DMF to create a stock solution. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always allow the reagent to come to room temperature before opening the vial to prevent condensation.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cell Lysate Labeling
This protocol provides a framework for determining the optimal concentration of this compound to maximize the signal-to-noise ratio in a cell lysate labeling experiment.
Materials:
-
Alkyne-labeled protein lysate (and a negative control lysate without the alkyne label)
-
This compound
-
Click chemistry catalyst solution (e.g., copper (II) sulfate)
-
Click chemistry reducing agent (e.g., sodium ascorbate)
-
Click chemistry ligand (e.g., THPTA)
-
PBS (phosphate-buffered saline), pH 7.4
-
Streptavidin beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate and chemiluminescent substrate
Procedure:
-
Prepare a dilution series of this compound: Prepare a series of concentrations ranging from 2 µM to 40 µM.
-
Set up parallel reactions: For each concentration of this compound, set up a reaction with the alkyne-labeled lysate and a parallel reaction with the negative control lysate.
-
Perform the click reaction:
-
To 50 µL of protein lysate (1-5 mg/mL) in a microfuge tube, add 100 µL of PBS buffer.
-
Add the corresponding volume of your this compound dilution.
-
Add the click chemistry ligand (e.g., 10 µL of 100 mM THPTA).
-
Add the copper catalyst (e.g., 10 µL of 20 mM CuSO4).
-
Initiate the reaction by adding the reducing agent (e.g., 10 µL of 300 mM sodium ascorbate).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Protein precipitation (optional, can help remove excess reagents): Precipitate the protein using a methanol/chloroform procedure.
-
Streptavidin pulldown:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding.
-
Add streptavidin beads and incubate to capture biotinylated proteins.
-
-
Wash: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute and analyze: Elute the captured proteins and analyze by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate.
-
Evaluate results: Compare the signal intensity from the alkyne-labeled lysate to the background signal in the negative control for each this compound concentration. The optimal concentration will be the one that gives a strong specific signal with minimal background.
Data Presentation
The following table summarizes recommended starting concentrations for this compound in different applications, which can serve as a guide for your optimization experiments.
| Application | Recommended Starting Concentration | Recommended Concentration Range | Reference |
| Cell Lysate Labeling | 20 µM | 5 µM - 50 µM | |
| Fixed/Permeabilized Cell Imaging | 1.5 - 3.0 µM | 0.5 µM - 10 µM |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logic tree for troubleshooting non-specific binding.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Biotin-PEG7-Azide Conjugation
Welcome to the technical support center for Biotin-PEG7-Azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biotinylation reactions. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in a this compound conjugation reaction?
The most frequent cause of low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction used for this compound conjugation, is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] Dissolved oxygen in the reaction mixture readily causes this oxidation, which can significantly slow down or completely halt the conjugation process.[1]
Q2: How can I prevent the oxidation of the Cu(I) catalyst?
There are two primary strategies to maintain the active Cu(I) state:
-
Deoxygenation: Thoroughly deoxygenate all buffers and solutions by sparging with an inert gas like argon or nitrogen. It is also beneficial to perform the reaction under an inert atmosphere.[2] Capping the reaction vessel can also help minimize further oxygen exposure.[3]
-
Use of a Reducing Agent: The most common approach is the in situ generation of Cu(I) from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent.[4] Sodium ascorbate is a widely used reducing agent for this purpose. It is crucial to use a freshly prepared solution of the reducing agent as it can degrade over time.
Q3: What is the role of a ligand in the conjugation reaction?
Ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), play a crucial role in stabilizing the Cu(I) catalyst, thereby preventing its oxidation and increasing the reaction rate. They also protect biomolecules from damage by reactive oxygen species that can be generated during the reaction.
Q4: Can components of my reaction mixture inhibit the conjugation?
Yes, certain functional groups or compounds in your reaction mixture can interfere with the reaction. For instance, molecules containing thiols can chelate the copper catalyst, rendering it inactive. Buffers containing primary amines (e.g., Tris) can also sometimes interfere with the reaction. It is advisable to use amine-free buffers such as PBS, MES, MOPS, or HEPES.
Q5: How can I confirm that my this compound and alkyne-modified molecule are reactive?
If you suspect an issue with the reactivity of your starting materials, you can perform a small-scale control reaction. A simple test involves reacting your this compound with a small, commercially available alkyne-containing molecule (e.g., propargyl alcohol) under optimal conditions. Similarly, you can test your alkyne-modified molecule with a fluorescent azide to verify its reactivity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues of low conjugation yield.
Problem: Low or No Product Formation
Possible Cause 1: Inactive Copper Catalyst
| Specific Issue | Recommended Solution |
| Oxidation of Cu(I) to Cu(II) by oxygen. | 1. Deoxygenate all buffers and the reaction mixture by purging with argon or nitrogen. 2. Perform the reaction under an inert atmosphere. 3. Ensure a fresh, adequate supply of a reducing agent like sodium ascorbate. |
| Insufficient catalyst loading. | Increase the concentration of the copper catalyst. |
| Lack of a stabilizing ligand. | Add a Cu(I)-stabilizing ligand such as THPTA or TBTA to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended. |
Possible Cause 2: Sub-optimal Reaction Conditions
| Specific Issue | Recommended Solution |
| Incorrect pH of the reaction buffer. | The CuAAC reaction is generally robust over a pH range of 4-12. However, for biomolecule conjugation, a pH range of 6.5-8.5 is often optimal. Verify and adjust the pH of your buffer. |
| Inappropriate solvent. | While the reaction works in various solvents, including water, co-solvents like DMSO or DMF can be beneficial, especially for less soluble reactants. |
| Incorrect concentrations of reactants. | The optimal concentration for the azide reagent can range from 0.5 µM to 10 µM, depending on the application. It may be necessary to optimize the concentrations of your specific reactants. |
Possible Cause 3: Issues with Starting Materials
| Specific Issue | Recommended Solution |
| Degradation of this compound. | Store the reagent at -20°C and protect it from moisture. Allow the vial to come to room temperature before opening to prevent condensation. |
| Inaccessible alkyne group on the target molecule. | For large biomolecules, the alkyne group may be sterically hindered. Consider adding denaturing agents or co-solvents like DMSO to improve accessibility. |
| Presence of interfering substances in the sample. | Purify your alkyne-modified molecule to remove any interfering substances like primary amines or thiols. Buffer exchange into a compatible buffer (e.g., PBS) is recommended. |
Possible Cause 4: Inefficient Purification
| Specific Issue | Recommended Solution | | Loss of biotinylated product during purification. | The choice of purification method is critical. For biotinylated molecules, affinity purification using streptavidin- or avidin-functionalized resins or magnetic beads is highly effective. Other methods like size-exclusion chromatography or dialysis can also be used. | | Difficulty in detecting the product. | Ensure your detection method is sensitive enough. If using streptavidin-based detection, confirm the functionality of your streptavidin conjugate. |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This protocol is a starting point and may require optimization for your specific application.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO or water.
-
Alkyne-modified Molecule: Prepare a stock solution in a compatible, deoxygenated buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deoxygenated water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in deoxygenated water immediately before use.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deoxygenated water.
-
-
Reaction Setup (Example for a 100 µL reaction):
-
In a microcentrifuge tube, combine:
-
Your alkyne-modified molecule to the desired final concentration.
-
This compound to the desired final concentration (e.g., 1.5-3.0 µM).
-
Buffer to bring the volume to 80 µL.
-
-
Add 10 µL of the 100 mM THPTA solution and mix gently.
-
Add 10 µL of the 20 mM CuSO₄ solution and mix gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light. Longer incubation times may be necessary for challenging conjugations.
-
-
Purification:
-
Purify the biotinylated product using an appropriate method such as streptavidin affinity chromatography, size-exclusion chromatography, or dialysis to remove excess reagents.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low-yield this compound conjugation reactions.
Caption: Troubleshooting workflow for low-yield this compound conjugation.
References
Technical Support Center: Optimizing Biotin-PEG7-Azide Click Chemistry
Welcome to the Technical Support Center for optimizing your Biotin-PEG7-Azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click chemistry can it be used for?
A1: this compound is a labeling reagent that contains a biotin molecule linked to an azide group via a 7-unit polyethylene glycol (PEG) spacer. The azide group allows it to be conjugated to molecules containing an alkyne group through a click chemistry reaction. It is suitable for two main types of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to rapidly and specifically join the azide to a terminal alkyne, forming a stable triazole linkage.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (like DBCO or BCN) which reacts with the azide without the need for a catalyst.[1][3] This is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[3]
Q2: Why is the PEG7 linker important?
A2: The polyethylene glycol (PEG) linker is hydrophilic and flexible. This spacer helps to improve the solubility of the labeled molecule in aqueous buffers and reduces steric hindrance, which can improve the accessibility of the biotin for subsequent detection with streptavidin or avidin.
Q3: My CuAAC reaction is not working or has a very low yield. What are the common causes?
A3: Low or no product yield in a CuAAC reaction is a common issue that can often be attributed to several factors:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which is easily oxidized to the inactive Copper(II) (Cu(II)) state by oxygen present in the reaction mixture.
-
Poor Reagent Quality: Degradation or impurities in your this compound or alkyne-containing molecule can inhibit the reaction.
-
Inhibitors in the Reaction Mixture: Certain functional groups, such as thiols, or other chelating agents in your sample can bind to the copper catalyst and render it inactive.
-
Suboptimal Reaction Conditions: Factors like incorrect solvent, temperature, or pH can significantly impact the reaction efficiency.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during this compound click chemistry reactions, with a focus on the more technically challenging CuAAC.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Copper(I) Catalyst Oxidation | Add a reducing agent. | The most common solution is to add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture. This will reduce any inactive Cu(II) back to the active Cu(I) state. |
| Degas your solvents. | To minimize the amount of dissolved oxygen, you can sparge your solvents with an inert gas like argon or nitrogen before use. | |
| Insufficient Active Catalyst | Optimize copper concentration. | While catalytic amounts are standard, for challenging reactions, increasing the copper concentration (typically in the range of 50-100 µM) can improve yields. |
| Use a stabilizing ligand. | Ligands like TBTA or THPTA can stabilize the Cu(I) oxidation state, protecting it from oxidation and improving reaction efficiency. | |
| Reaction Inhibition | Identify and remove inhibitors. | If your sample contains thiols (e.g., from DTT or β-mercaptoethanol), they should be removed prior to the click reaction. Buffers containing primary amines, like Tris, should also be avoided as they can inhibit the reaction. Phosphate, carbonate, or HEPES buffers are generally compatible. |
| Poor Reagent Solubility or Accessibility | Adjust the solvent system. | While click chemistry is robust in various solvents, ensuring your biomolecule and reagents are fully solubilized is crucial. The use of co-solvents like DMSO or DMF may be necessary. |
| Increase reaction temperature. | For some substrates, a moderate increase in temperature can enhance the reaction rate. However, be mindful of the thermal stability of your biomolecules. |
Problem 2: Reaction Reproducibility Issues
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Reagent Instability | Prepare fresh solutions. | Always prepare fresh stock solutions of reagents like sodium ascorbate, as they can degrade over time, leading to inconsistent results. |
| Inconsistent Reagent Addition | Standardize the order of addition. | The order in which reagents are added can affect the catalyst's stability. A recommended practice is to first mix the copper sulfate with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate. |
Problem 3: Presence of Side Products
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Alkyne Homocoupling (Glaser Coupling) | Ensure sufficient reducing agent. | This side reaction is more likely when the Cu(I) concentration is low due to oxidation. Maintaining a sufficient excess of the reducing agent can minimize this. |
| Use a stabilizing ligand. | A stabilizing ligand will help to keep the copper in the active Cu(I) state and reduce the likelihood of side reactions. |
Quantitative Data Summary
The following table provides a summary of typical concentration ranges for key reagents in a CuAAC reaction. These should be optimized for your specific application.
| Reagent | Typical Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations may be needed for complex samples. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 fold molar excess over CuSO₄ | Should be prepared fresh. |
| Copper Stabilizing Ligand (e.g., TBTA, THPTA) | 1-5 fold molar excess over CuSO₄ | The optimal ratio can depend on the specific ligand and substrates. |
| This compound | 1.5 - 3.0 µM for cell imaging | Concentration should be optimized based on the alkyne-modified substrate. |
| Alkyne-modified Molecule | Variable | Typically used in slight excess or equimolar to the azide. |
Experimental Protocols
Protocol 1: General Protocol for CuAAC Labeling of a Protein
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified protein: 1 mg/mL in a compatible buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
THPTA Ligand: 50 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add the this compound stock solution to the desired final concentration.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions.
-
Add the copper/ligand premix to the protein solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is unstable.
-
-
Purification:
-
Remove unreacted biotin-azide and copper catalyst using a desalting column, dialysis, or precipitation.
-
Protocol 2: Copper-Free SPAAC Labeling
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
DBCO-modified protein: 1 mg/mL in a compatible buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein.
-
Add the this compound stock solution to the desired final concentration.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein using a desalting column or dialysis to remove excess biotin-azide.
-
Visualized Workflows and Relationships
References
Technical Support Center: Preventing Protein Aggregation with Biotin-PEG7-Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of proteins labeled with Biotin-PEG7-Azide.
Troubleshooting Guide
This guide addresses specific issues that may arise during your protein labeling experiments, leading to aggregation.
Question: I am observing precipitation or aggregation of my protein after labeling with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Protein aggregation after biotinylation can be caused by several factors, including the inherent properties of your protein, the labeling conditions, and the handling of the labeled protein. The this compound reagent itself is designed with a hydrophilic polyethylene glycol (PEG) spacer to minimize aggregation.[1][2] However, the addition of any molecule to a protein can alter its surface properties and potentially lead to aggregation.
Below is a step-by-step troubleshooting workflow to identify and resolve the cause of aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG7 spacer in this compound in preventing aggregation?
A1: The polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the water solubility of the biotinylated protein.[1][2] This can reduce hydrophobic interactions between protein molecules, which are a common cause of aggregation.
Q2: At what pH should I perform the labeling reaction?
A2: The optimal pH for labeling reactions with amine-reactive biotin reagents is typically between 7.0 and 8.5.[3] It is crucial to avoid pH values that are close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.
Q3: Can I use a Tris-based buffer for my labeling reaction?
A3: No, you should avoid buffers containing primary amines, such as Tris or glycine. These will compete with the primary amines on your protein for reaction with the biotinylation reagent, reducing labeling efficiency. We recommend using phosphate-buffered saline (PBS) or HEPES.
Q4: How does protein concentration affect aggregation?
A4: High protein concentrations can increase the likelihood of aggregation. It is recommended to work with a protein concentration of 1-10 mg/mL. If you need a high final concentration, the addition of stabilizing agents is advised.
Q5: How many biotin molecules should I aim to conjugate to my protein?
A5: Over-biotinylation can lead to protein precipitation and loss of activity. A good starting point is to aim for a low to moderate degree of labeling. You can optimize the molar ratio of this compound to your protein, starting with a 10:1 to 40:1 molar excess.
Quantitative Data Summary
The following table provides recommended concentration ranges for various components and additives to help prevent protein aggregation.
| Component/Additive | Recommended Concentration/Ratio | Purpose |
| Protein Concentration | 1 - 10 mg/mL | Minimize protein-protein interactions. |
| This compound Molar Excess | 10:1 to 40:1 (Protein:Biotin) | Control the degree of labeling to avoid over-biotinylation. |
| pH of Labeling Buffer | 7.0 - 8.5 | Ensure efficient labeling and maintain protein stability. |
| Salt Concentration (e.g., NaCl) | 150 mM - 500 mM | Modulate electrostatic interactions to improve solubility. |
| Glycerol | 5% - 20% (v/v) | Stabilizing osmolyte, acts as a cryoprotectant. |
| Sucrose / Trehalose | 5% - 10% (w/v) | Stabilize proteins through their hydroxyl groups. |
| L-Arginine / L-Glutamate | 50 mM (equimolar mix) | Increase protein solubility by binding to charged and hydrophobic regions. |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01% - 0.1% (v/v) | Solubilize aggregates by shielding hydrophobic patches. |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 5 mM | Prevent oxidation of cysteine residues and disulfide bond-mediated aggregation. |
Experimental Protocol: Preventing Aggregation During Protein Labeling with this compound
This protocol provides a general framework for labeling your protein of interest while minimizing the risk of aggregation.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
(Optional) Additives: Glycerol, L-Arginine, Tween-20
-
Desalting column or dialysis cassette for buffer exchange
Experimental Workflow Diagram
Caption: Experimental workflow for protein biotinylation.
Procedure
-
Protein Preparation:
-
Ensure your purified protein is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.
-
The protein concentration should ideally be between 1-10 mg/mL. If necessary, concentrate your protein using an appropriate method.
-
If your protein is known to be unstable, consider adding a stabilizing agent to the buffer before labeling (see table above).
-
-
This compound Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., start with a 20-fold molar excess).
-
Add the calculated volume of the this compound stock solution to your protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Avoid vigorous shaking or vortexing. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and the quenching reagent by buffer exchange using a desalting column or dialysis.
-
The buffer used for buffer exchange should be optimized for the long-term stability of your protein and may contain cryoprotectants like glycerol if the protein is to be frozen.
-
-
Storage:
-
Store the purified biotinylated protein at an appropriate temperature, typically -80°C, in a buffer containing a cryoprotectant such as 10-20% glycerol to prevent aggregation during freeze-thaw cycles.
-
Aliquot the labeled protein to minimize the number of freeze-thaw cycles.
-
References
Biotin-PEG7-Azide side reactions and how to avoid them
Welcome to the technical support center for Biotin-PEG7-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent that contains a biotin molecule linked to an azide group via a 7-unit polyethylene glycol (PEG) spacer.[1][2] It is primarily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to label alkyne-containing molecules with biotin.[1][2] It can also be used in Staudinger ligations with phosphine-containing molecules.[3] Common applications include protein labeling, nucleic acid labeling, and surface functionalization for subsequent detection or purification using avidin or streptavidin.
Q2: What is the purpose of the PEG7 spacer in this molecule?
The polyethylene glycol (PEG) spacer serves several important functions:
-
Increases Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the reagent and the resulting biotinylated molecules, which is particularly beneficial when working with biomolecules in aqueous buffers.
-
Reduces Aggregation: By preventing hydrophobic interactions, the PEG spacer helps to reduce the aggregation of labeled biomolecules.
-
Minimizes Steric Hindrance: The length of the PEG7 spacer physically separates the biotin molecule from the target molecule, which can improve the binding efficiency of biotin to avidin or streptavidin by reducing steric hindrance.
-
Reduces Non-Specific Binding: The PEG spacer can help to minimize non-specific hydrophobic and electrostatic interactions between the biotinylated molecule and other surfaces or proteins.
Q3: What are the most common side reactions associated with this compound?
The primary side reactions are related to the azide functional group and the reaction conditions used for conjugation:
-
Staudinger Reduction: In the presence of phosphines, which are sometimes used as reducing agents in CuAAC reactions (e.g., TCEP), the azide group can be reduced to an amine via the Staudinger reaction. This results in a primary amine instead of the desired triazole linkage.
-
Glaser-Hay Coupling: In copper-catalyzed reactions, oxidative homocoupling of terminal alkynes can occur, leading to the formation of diynes. This side reaction is more prevalent in the presence of oxygen.
-
Reactive Oxygen Species (ROS) Formation: In CuAAC, the copper catalyst can generate reactive oxygen species, which can potentially damage biomolecules. The use of a copper-chelating ligand is recommended to mitigate this.
Q4: How can I quantify the amount of biotin incorporated into my molecule?
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
Troubleshooting Guides
Issue 1: Low Yield of Biotinylated Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | Use a fresh stock of copper(II) sulfate and a reducing agent like sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source, but be aware of its instability. |
| Oxidation of Cu(I) Catalyst | Deoxygenate your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. |
| Inhibition of Copper Catalyst | Avoid using buffers containing chelating agents like EDTA, which can sequester copper ions. If your biomolecule itself chelates copper, you may need to add an excess of the copper catalyst. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of this compound, your alkyne-containing molecule, and the copper catalyst. A common starting point is a slight excess of the biotin-azide reagent. |
| Steric Hindrance | If your alkyne is in a sterically hindered environment, consider increasing the reaction time or temperature (e.g., 37-40°C). However, be mindful that higher temperatures can also promote side reactions. |
| Degradation of Reagents | Ensure that your this compound and alkyne-containing molecule are stored properly and have not degraded. Azides can be sensitive to light and heat. |
Issue 2: High Background or Non-Specific Binding
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of biotin | Pre-block your system (e.g., cells, beads) with free biotin before adding your biotinylated probe. This will saturate any endogenous biotin-binding sites. |
| Hydrophobic or Electrostatic Interactions | Increase the salt concentration in your washing buffers (e.g., up to 0.5 M NaCl) to disrupt electrostatic interactions. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your washing buffers to reduce hydrophobic interactions. |
| Binding to Streptavidin/Avidin Support | Block the streptavidin/avidin-coated support (e.g., beads, plates) with a blocking buffer containing a non-relevant biotinylated molecule (e.g., biotinylated BSA) before adding your sample. |
| Aggregation of Biotinylated Product | The PEG7 linker is designed to minimize aggregation, but if you suspect this is an issue, you can try including a small amount of a non-ionic detergent in your reaction and purification buffers. |
Experimental Protocols & Methodologies
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed water or buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in degassed buffer.
-
Add this compound to a final concentration of 2-5 fold molar excess over the alkyne.
-
Prepare a premixed catalyst solution by adding CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed on a rotator.
-
-
Purification:
-
Remove unreacted this compound and catalyst components using a suitable method such as size exclusion chromatography (e.g., desalting column) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling a DBCO (dibenzocyclooctyne)-modified molecule with this compound.
Materials:
-
DBCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
Procedure:
-
Prepare Stock Solution:
-
This compound: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your DBCO-modified molecule to the desired final concentration.
-
Add this compound to a final concentration of 1.5-3 fold molar excess over the DBCO group.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).
-
-
Purification:
-
Purify the biotinylated product using a method suitable for your molecule of interest (e.g., size exclusion chromatography, HPLC).
-
Visualizations
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical workflow for troubleshooting low yields in CuAAC reactions.
References
Technical Support Center: In Vivo Applications of Biotin-PEG7-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Biotin-PEG7-Azide in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure successful experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when using this compound in vivo. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Labeling | Inefficient Click Reaction: Suboptimal reaction conditions (e.g., low concentration of reactants, incorrect temperature).Reagent Degradation: this compound or the alkyne-modified target may have degraded due to improper storage or handling.Steric Hindrance: The azide group on the PEG linker may be inaccessible to the alkyne on the target molecule. | - Optimize reactant concentrations; a 2- to 10-fold molar excess of the azide probe over the alkyne-labeled molecule is often recommended.[1]- Ensure reagents are stored correctly (typically at -20°C, protected from light and moisture) and prepare solutions fresh.[2]- Consider using a longer PEG linker to increase flexibility and reduce steric hindrance. |
| High Background/Non-specific Binding | Copper Catalyst Toxicity (CuAAC): Free copper ions can be toxic to cells and lead to non-specific signal.Hydrophobic Interactions: The biotin moiety can sometimes lead to non-specific binding to proteins and tissues. | - For copper-catalyzed azide-alkyne cycloaddition (CuAAC), use a copper-chelating ligand like THPTA to minimize toxicity.[1]- Consider using copper-free click chemistry (SPAAC) with a DBCO- or BCN-modified target molecule.[3][4]- Include appropriate blocking steps in your protocol and use stringent wash buffers. |
| Poor Solubility | Aggregation of Biotinylated Molecules: this compound conjugates can sometimes aggregate in aqueous solutions. | - Prepare stock solutions in an organic solvent like DMSO and then dilute in aqueous buffers.- The PEG7 linker is designed to improve water solubility, but if issues persist, ensure the final concentration in aqueous buffer is appropriate for your experiment. |
| Rapid Clearance In Vivo | Short Half-life of the Conjugate: The pharmacokinetic properties of the labeled molecule may lead to rapid clearance from circulation. | - The PEG7 linker is intended to prolong the in vivo half-life. However, the overall clearance will depend on the properties of the target molecule. Characterize the pharmacokinetics of your specific conjugate. |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variability in this compound or other reagents.Inconsistent Experimental Technique: Variations in injection volume, timing of sample collection, or reaction conditions. | - Qualify each new batch of reagents before use in large-scale or critical experiments.- Standardize all experimental procedures and include appropriate positive and negative controls in each experiment. |
Quantitative Data Summary
The following table provides key quantitative parameters for this compound and related components to aid in experimental design.
| Parameter | Value | Notes |
| Molecular Weight | 620.76 g/mol | |
| Solubility | DMSO: ≥32.6 mg/mL | Soluble in DMSO and other organic solvents. Sparingly soluble in aqueous buffers alone. |
| Purity | >96% | |
| Biotin Half-life (in vivo) | ~1.8 - 2 hours (physiologic doses)7.8 - 18.8 hours (high doses) | The half-life of biotin is dose-dependent. The PEG7 linker is expected to extend the half-life of the conjugate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a PEG7 linker in my in vivo studies?
A1: The polyethylene glycol (PEG) linker offers several advantages for in vivo applications. The PEG7 spacer increases the hydrophilicity of the molecule, which can improve solubility and reduce aggregation of the biotinylated target. Furthermore, PEGylation can help to reduce non-specific binding and prolong the circulation half-life of the labeled molecule by shielding it from enzymatic degradation and rapid renal clearance.
Q2: Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for my in vivo experiment?
A2: For in vivo studies, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred. This is because it is a "copper-free" click chemistry reaction, avoiding the potential in vivo toxicity associated with the copper catalyst used in CuAAC. If you must use CuAAC, it is crucial to use a biocompatible copper source and a chelating ligand to minimize toxicity.
Q3: How can I minimize biotin interference in my in vivo experiments?
A3: Biotin is an endogenous vitamin and high concentrations can potentially interfere with certain biological assays that utilize the biotin-streptavidin interaction. When designing your experiment, be aware of the natural biotin levels in your animal model. If you are performing subsequent ex vivo analysis using biotin-based detection methods, consider the amount of this compound you are injecting and include appropriate controls to account for any potential interference. It is recommended to wait at least 8 hours after the last administration of high doses of biotin before collecting samples for analysis.
Q4: What is the recommended storage and handling for this compound?
A4: this compound should be stored at -20°C, protected from light and moisture. When preparing solutions, it is best to make them fresh for each experiment. If you need to store a stock solution, dissolve it in a dry organic solvent like DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use this compound for both in vitro and in vivo applications?
A5: Yes, this compound is suitable for both in vitro and in vivo applications. The same principles of click chemistry apply in both settings. However, for in vivo studies, factors such as biodistribution, pharmacokinetics, and potential toxicity need to be carefully considered.
Experimental Protocols
Protocol 1: In Vivo Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for in vivo labeling of a target molecule containing a DBCO (Dibenzocyclooctyne) group with this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Sterile, pyrogen-free PBS or other suitable vehicle for injection
-
Animal model (e.g., mouse)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized molecule in a sterile, biocompatible vehicle at the desired concentration. The optimal concentration will depend on the specific molecule and experimental goals.
-
Prepare a stock solution of this compound in sterile DMSO.
-
Further dilute the this compound stock solution in the injection vehicle to the final desired concentration immediately before use. A typical starting point is a 2- to 5-fold molar excess relative to the estimated amount of the DBCO-functionalized target in vivo.
-
-
Administration:
-
Administer the DBCO-functionalized molecule to the animal model via the desired route (e.g., intravenous, intraperitoneal).
-
Allow sufficient time for the DBCO-functionalized molecule to distribute to the target tissue. This time will vary depending on the molecule's pharmacokinetics.
-
Administer the this compound solution via the same or a different route.
-
-
Incubation:
-
Allow the click chemistry reaction to proceed in vivo. The optimal reaction time can range from a few hours to overnight, depending on the reactivity of the DBCO group and the concentration of the reactants.
-
-
Sample Collection and Analysis:
-
At the desired time point, collect tissues or biofluids for analysis.
-
Process the samples as required for downstream applications, such as western blotting, fluorescence microscopy, or mass spectrometry, to detect the biotinylated target.
-
Visualizations
Experimental Workflow for In Vivo SPAAC Labeling
References
Validation & Comparative
Verifying Biotin-PEG7-Azide Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise verification of molecular linkages is paramount. The successful conjugation of a molecule like Biotin-PEG7-Azide to a target biomolecule, often through "click chemistry," requires robust analytical validation. This guide provides an objective comparison of mass spectrometry as the gold standard for verification against alternative spectroscopic methods, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the experiment, including the level of detail needed, sample availability, and instrumentation access. While mass spectrometry provides the most definitive evidence of conjugation, other techniques can offer valuable complementary information.
| Feature | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Precise mass measurement of the final product, confirming the addition of the this compound moiety. | Monitors the disappearance of the azide functional group. | Provides detailed structural information of the final product, confirming the formation of the triazole ring. |
| Key Indicator for Conjugation | A mass shift corresponding to the molecular weight of this compound (620.76 Da). | Disappearance of the characteristic strong, sharp azide peak around 2100 cm⁻¹.[1][2] | Appearance of new signals corresponding to the triazole ring protons and changes in the chemical shifts of neighboring protons. |
| Sample Requirement | < 1 mg (often in solution) | ~1-10 mg (solid or liquid) | ~5-25 mg (dissolved in a deuterated solvent) |
| Analysis Time | Fast (< 10 minutes) | Fast (< 5 minutes) | Slower (minutes to hours) |
| Sensitivity | High | Moderate | Lower |
| Data Interpretation | Moderate to complex, requires data deconvolution for large molecules. | Relatively simple, focused on a specific spectral region. | Complex, requires expertise in spectral assignment. |
Experimental Data: Mass Spectrometry of a Model Conjugation
To illustrate the verification process, we consider the conjugation of this compound to a model alkyne-containing peptide, "Peptide-Alkyne" (sequence: Ac-Lys(propargyl)-Gly-Gly-Cys-NH2).
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (MALDI-TOF MS) |
| Peptide-Alkyne | C₁₅H₂₄N₆O₅S | 416.15 | 417.16 [M+H]⁺ |
| This compound | C₂₆H₄₈N₆O₉S | 620.32 | 621.33 [M+H]⁺ |
| Conjugated Peptide | C₄₁H₇₂N₁₂O₁₄S₂ | 1036.47 | 1037.48 [M+H]⁺ |
The observed mass shift of 620.32 Da in the conjugated peptide relative to the starting peptide provides clear evidence of successful conjugation.
Experimental Protocols
Mass Spectrometry (MALDI-TOF) Protocol for Conjugation Verification
This protocol outlines the steps for analyzing the conjugation of this compound to an alkyne-containing peptide using MALDI-TOF mass spectrometry.[3]
1. Sample Preparation:
- Dissolve the unconjugated peptide, this compound, and the conjugated peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of 1 mg/mL.
2. Matrix Solution Preparation:
- Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
3. MALDI Plate Spotting:
- On a MALDI target plate, spot 1 µL of the matrix solution.
- Immediately add 1 µL of the sample solution to the matrix spot.
- Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
4. Data Acquisition:
- Load the MALDI plate into the mass spectrometer.
- Acquire mass spectra in positive ion reflector mode over an appropriate m/z range to detect the starting materials and the expected conjugated product.
- Calibrate the instrument using a standard peptide mixture.
5. Data Analysis:
- Analyze the resulting spectra to identify the molecular ion peaks ([M+H]⁺) for the unconjugated peptide, this compound, and the conjugated product.
- Confirm the successful conjugation by observing a peak corresponding to the theoretical mass of the conjugated peptide.
Alternative Verification Methods
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the disappearance of the azide group, which has a characteristic strong absorption band around 2100 cm⁻¹.[1][2]
-
Protocol: Acquire FTIR spectra of the this compound starting material and the purified conjugated product. A successful reaction is indicated by the absence or significant reduction of the azide peak in the product spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information, confirming the formation of the triazole ring resulting from the click chemistry reaction.
-
Protocol: Acquire ¹H NMR spectra of the purified conjugated product. The appearance of a new signal in the range of 7.5-8.5 ppm is characteristic of the triazole proton, confirming the successful cycloaddition.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for verifying the this compound conjugation.
Caption: Workflow for this compound conjugation and verification.
References
A Head-to-Head Comparison: Biotin-PEG7-Azide Versus Other Biotin-Azide Reagents for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylating reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-supported comparison of Biotin-PEG7-Azide against other commonly used biotin-azide reagents, offering a clear perspective on their respective performances in various applications.
The fundamental components of these reagents remain consistent: a biotin moiety for high-affinity binding to streptavidin and avidin, and an azide group for bioorthogonal click chemistry. The key differentiator lies in the linker arm that separates these two functional ends. This guide will explore how the length and nature of this linker, particularly the seven-unit polyethylene glycol (PEG) chain in this compound, influences critical parameters such as solubility, steric hindrance, and ultimately, the efficiency of biotinylation.
Quantitative Performance: A Comparative Analysis
The performance of a biotin-azide reagent is multi-faceted. Key considerations include its solubility in aqueous buffers common in biological experiments, and how effectively the biotin molecule can interact with streptavidin or avidin once conjugated to a target. The length of the PEG linker plays a crucial role in both of these aspects.
Solubility Profile
The inclusion of a hydrophilic PEG linker significantly enhances the aqueous solubility of biotin-azide reagents, a critical factor for ensuring efficient and reproducible bioconjugation in biological media. Longer PEG chains generally impart greater water solubility.
| Reagent | Molecular Weight ( g/mol ) | Solubility in DMSO | Solubility in Aqueous Buffer (PBS) |
| Biotin-Azide (non-PEGylated) | 326.4 | ~5 mg/mL[1] | Sparingly soluble, ~0.5 mg/mL in 1:1 DMSO:PBS[1] |
| Biotin-PEG3-Azide | 444.55 | Up to 252 mg/mL[2] | 10 mg/mL[3] |
| Biotin-PEG4-Azide | 488.6 | 125 mg/mL[4] | ≥ 2.5 mg/mL (in a mixed solvent system) |
| Biotin-dPEG7-Azide | 620.76 | Soluble (specific value not provided) | Water-soluble (specific value not provided) |
Note: Solubility can be influenced by the specific salt form and purity of the reagent.
Impact on Steric Hindrance and Binding Affinity
A significant advantage of incorporating a PEG spacer is the reduction of steric hindrance. The flexible PEG chain extends the biotin moiety away from the surface of the conjugated biomolecule, making it more accessible for binding to the deep biotin-binding pockets of streptavidin or avidin. This enhanced accessibility can lead to more efficient capture and detection.
Studies have shown that longer PEG linkers can lead to a faster association rate with avidin, particularly at lower concentrations of the biotinylated molecule on a surface. This is attributed to the increased availability of the biotin group at the end of the flexible linker.
Experimental Protocols
The following are detailed methodologies for key experiments involving biotin-azide reagents.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol outlines a general procedure for labeling an alkyne-modified protein with a Biotin-PEG-Azide reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Biotin-PEG-Azide (e.g., this compound)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Anhydrous DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG-Azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water, depending on the ligand's solubility.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the Biotin-PEG-Azide stock solution to a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO4 stock solution to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm biotinylation using methods such as a Western blot with streptavidin-HRP, or by mass spectrometry.
-
Protocol 2: Cell Surface Protein Labeling and Detection
This protocol describes the labeling of cell surface proteins with an azide-modified sugar followed by detection with a Biotin-PEG-Azide reagent.
Materials:
-
Mammalian cells in culture
-
Metabolic labeling reagent (e.g., an azide-modified sugar like Ac4ManNAz)
-
Biotin-PEG-Azide (e.g., this compound)
-
Click chemistry reaction components (as described in Protocol 1)
-
Cell lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Metabolic Labeling:
-
Culture the cells in the presence of the azide-modified sugar for 24-48 hours to allow for its incorporation into cell surface glycoproteins.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells with ice-cold PBS to remove any un-incorporated sugar.
-
-
Click Reaction:
-
Perform the CuAAC reaction on the live cells by incubating them with the click chemistry reaction mixture containing the Biotin-PEG-Azide. Ensure all reagents are biocompatible.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a protein of interest.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for cell surface protein biotinylation.
Caption: The CuAAC click chemistry reaction mechanism.
Conclusion
The choice between this compound and other biotin-azide reagents is contingent on the specific requirements of the experiment. For applications where solubility and minimizing steric hindrance are paramount, the longer PEG chain of this compound offers a distinct advantage. This is particularly relevant when working with large biomolecules or in complex biological systems where ensuring the accessibility of the biotin moiety is crucial for successful detection and purification.
For less sterically demanding applications, or where a shorter linker is desired for specific structural studies, reagents with shorter PEG chains like Biotin-PEG3-Azide or Biotin-PEG4-Azide may be suitable and more cost-effective. Non-PEGylated biotin-azide remains a viable option for applications where solubility is not a primary concern and the target molecule presents the alkyne group in an accessible manner.
Ultimately, this guide provides the foundational data and protocols to enable researchers to make an informed decision based on the empirical evidence and the specific demands of their research.
References
A Head-to-Head Comparison: Biotin-PEG7-Azide vs. NHS-Ester Biotinylation for High-Specificity Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from proteomics and immunoassays to targeted drug delivery. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. The choice of biotinylation reagent is a critical decision that can significantly impact the specificity, efficiency, and reproducibility of an experiment.
This guide provides an in-depth, objective comparison of two prominent biotinylation methodologies: the modern, bioorthogonal approach using Botin-PEG7-Azide via "click chemistry" and the traditional, amine-reactive method employing N-hydroxysuccinimide (NHS)-ester biotin . We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to assist researchers in selecting the optimal strategy for their needs.
Executive Summary: Click Chemistry Outshines in Specificity and Control
While NHS-ester biotinylation is a long-established and widely used method, Biotin-PEG7-Azide, which utilizes click chemistry, offers significant advantages in terms of specificity, control over the degree of labeling, and conjugate stability. The bioorthogonal nature of the azide-alkyne cycloaddition reaction minimizes off-target labeling, a crucial factor in complex biological systems. In contrast, NHS esters react with any accessible primary amines, which can lead to a heterogeneous population of labeled molecules and potential disruption of protein function. For applications demanding high precision, minimal perturbation of the biological system, and reproducible results, this compound is the superior choice.
Performance Comparison: this compound vs. NHS-Ester Biotin
The following table summarizes the key performance differences between the two biotinylation methods based on their underlying chemistries.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin |
| Targeting Chemistry | Bioorthogonal Azide-Alkyne Cycloaddition | Amine Acylation |
| Target Residues | Site-specifically introduced alkyne groups | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts exclusively with its bioorthogonal alkyne partner with minimal to no cross-reactivity with endogenous functional groups.[1][2] | Moderate to Low: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins and a heterogeneous product.[2][3] |
| Control over Degree of Labeling (DoL) | High: The two-step nature of first introducing an alkyne allows for precise control over the number and location of biotin tags. | Moderate: The DoL is controlled by adjusting the molar excess of the reagent, which can be challenging to reproduce consistently and may lead to over-labeling. |
| Reaction Efficiency | High to Very High: The click reaction is highly efficient and proceeds rapidly to completion, even at low concentrations.[1] | Variable: Efficiency can be high but is often affected by the hydrolysis of the NHS ester in aqueous solutions, leading to reduced reactivity over time. |
| Linkage Stability | High: Forms a stable triazole ring that is resistant to hydrolysis and enzymatic cleavage by proteases. | High: Forms a stable amide bond. However, the protein itself can still be degraded by proteases. |
| Solubility | High: The PEG7 spacer significantly enhances the water solubility of the reagent and the resulting biotinylated molecule, reducing the risk of aggregation. | Variable: Standard NHS-biotin has limited aqueous solubility and often requires dissolution in organic solvents. Sulfo-NHS versions offer improved water solubility. |
| Workflow Complexity | Two-step: Requires the initial introduction of an alkyne group onto the target molecule. | One-step: A simpler and more direct labeling procedure. |
Visualizing the Chemistry: Reaction Mechanisms
The fundamental difference in the reaction mechanisms of this compound and NHS-ester biotin dictates their specificity and performance.
References
Confirming Biotin-PEG7-Azide Labeling: A Comparative Guide to Western Blot Analysis and its Alternatives
For researchers, scientists, and drug development professionals, the successful conjugation of Biotin-PEG7-Azide to a target molecule is a critical first step in a variety of applications, from protein enrichment and purification to sophisticated immunoassays. Verifying the efficiency and specificity of this labeling is paramount. This guide provides an objective comparison of Western blot analysis with other common techniques for confirming this compound labeling, supported by experimental data and detailed protocols.
Performance Comparison of Detection Methods
Choosing the optimal method for confirming biotinylation depends on several factors, including the required sensitivity, the need for quantitative versus qualitative data, available equipment, and constraints on time and cost. The following table summarizes the key performance characteristics of Western blot and its alternatives.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (MS) | Dot Blot |
| Principle | Size-based separation of proteins followed by immunodetection of the biotin tag. | Plate-based immunoassay for quantifying biotinylated proteins. | Measures the mass-to-charge ratio of ions to identify and quantify biotinylated peptides. | Direct immobilization of proteins on a membrane followed by detection of the biotin tag. |
| Primary Output | Qualitative to semi-quantitative (band intensity) | Quantitative (absorbance/fluorescence) | Quantitative (ion intensity) and qualitative (sequence information) | Qualitative to semi-quantitative (spot intensity) |
| Limit of Detection (LOD) | Picogram (pg) to low nanogram (ng) range. Can reach femtogram (fg) levels with enhanced chemiluminescence.[1][2] | Low picogram (pg) to femtogram (fg) range.[3][4][5] | Femtomole (fmol) to attomole (amol) range. | Nanogram (ng) range. |
| Throughput | Low to medium | High | Low to medium (can be high with automation) | High |
| Time per Assay | 1-2 days | 4-6 hours | 1-2 days (including sample preparation) | 2-4 hours |
| Cost per Sample | Moderate | Low to moderate | High | Low |
| Key Advantages | Provides molecular weight information, widely accessible. | Highly sensitive, quantitative, and suitable for high-throughput screening. | Provides precise localization of the biotinylation site, highly sensitive and specific. | Fast, simple, and requires minimal sample. |
| Key Disadvantages | Semi-quantitative, lower throughput, can be time-consuming. | No information on the size or integrity of the labeled protein. | Requires expensive instrumentation and specialized expertise. | No molecular weight information, prone to higher background. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the underlying principles of each technique. The following diagrams, created using the DOT language, illustrate the workflows for this compound labeling and its subsequent detection by Western blot.
Workflow for this compound labeling and Western blot detection.
Detailed Experimental Protocols
Reproducibility in scientific research hinges on meticulous and well-documented protocols. The following sections provide detailed methodologies for the key experiments discussed in this guide.
Protocol 1: this compound Labeling of an Alkyne-Modified Protein via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein solution
-
This compound (e.g., from a commercial supplier)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if this compound is not water-soluble)
-
Protein desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the alkyne-modified protein solution.
-
An appropriate volume of PBS to bring the final reaction volume to 100 µL.
-
2 µL of 10 mM this compound stock solution (final concentration 200 µM).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO4 solution.
-
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess, unreacted this compound and copper catalyst by passing the reaction mixture through a protein desalting column or by dialysis against PBS.
-
-
Quantification:
-
Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot Analysis of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins using a standard Western blot procedure with a streptavidin-horseradish peroxidase (HRP) conjugate.
Materials:
-
Biotinylated protein sample from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
SDS-PAGE:
-
Mix the biotinylated protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Streptavidin-HRP Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Dilute the streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:5,000 to 1:20,000).
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD imaging system or by exposing the membrane to X-ray film.
-
Protocol 3: ELISA for Quantification of Biotinylated Proteins
This protocol outlines a direct ELISA to quantify the amount of biotinylated protein in a sample.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated 96-well plate
-
Biotinylated protein standard of known concentration
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody specific to the target protein, conjugated to HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the biotinylated protein standard in blocking buffer to generate a standard curve.
-
Dilute the biotinylated protein samples to be tested in blocking buffer to fall within the range of the standard curve.
-
-
Coating (if not using pre-coated plates):
-
If using a standard polystyrene plate, coat the wells with a capture antibody specific to the target protein overnight at 4°C. Wash and block the plate.
-
-
Binding:
-
Add 100 µL of the standards and samples to the wells of the streptavidin-coated (or antibody-coated) plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the HRP-conjugated detection antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the biotinylated protein in the samples.
-
Protocol 4: Mass Spectrometry Sample Preparation for Biotinylated Protein Identification
This protocol provides a general workflow for preparing biotinylated protein samples for identification and site localization by mass spectrometry.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution buffer (e.g., high concentration of free biotin, or a buffer that denatures streptavidin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated protein sample with streptavidin-coated beads for 1-2 hours at 4°C with rotation to capture the labeled proteins.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include washes with PBS, a high-salt buffer, and a denaturing buffer like urea.
-
-
On-Bead Digestion (Alternative to Elution):
-
Resuspend the beads in a digestion buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the free cysteines by adding IAA and incubating in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
Elution (Alternative to On-Bead Digestion):
-
Elute the bound biotinylated proteins from the beads using an appropriate elution buffer.
-
Perform an in-solution tryptic digest of the eluted proteins as described in step 3.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or similar desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins and pinpoint the specific amino acid residues that were biotinylated.
-
References
- 1. biomol.com [biomol.com]
- 2. bio-rad.com [bio-rad.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Determination of biotin concentration by a competitive enzyme-linked immunosorbent assay (ELISA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pushing the detection limits: strategies towards highly sensitive optical-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG7-Azide vs. cleavable biotin linkers
A Comprehensive Guide to Biotinylation Strategies: Biotin-PEG7-Azide vs. Cleavable Biotin Linkers
In the landscape of modern molecular biology and drug development, the precise labeling and subsequent isolation of target biomolecules are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. This guide provides an objective comparison between a non-cleavable biotin linker, this compound, and a class of versatile tools known as cleavable biotin linkers. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal biotinylation strategy for their specific experimental needs, supported by experimental data and detailed protocols.
Introduction to Biotinylation Linkers
Biotinylation reagents can be broadly categorized based on the nature of the spacer arm, or linker, that connects the biotin moiety to the reactive group. This linker can be either stable (non-cleavable) or designed to be broken under specific chemical conditions (cleavable).
This compound is a non-cleavable biotinylation reagent. It features a polyethylene glycol (PEG) spacer arm that enhances water solubility and reduces steric hindrance.[1][2] The terminal azide group allows for its conjugation to alkyne-modified molecules via "click chemistry," a highly efficient and specific reaction.[3][4] This makes it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in a stable and predictable manner.[5]
Cleavable Biotin Linkers , on the other hand, are designed for applications where the release of the biotinylated molecule from streptavidin is desired. The strong interaction between biotin and streptavidin (Kd ~ 10⁻¹⁵ M) can make the recovery of captured molecules challenging, often requiring harsh denaturing conditions. Cleavable linkers incorporate a labile bond within the spacer arm that can be selectively broken, allowing for the gentle elution of the target molecule. Common cleavage chemistries include acid-labile, reducible, and photocleavable linkers.
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable biotin linker is dictated by the downstream application.
| Feature | This compound (Non-Cleavable) | Cleavable Biotin Linkers |
| Bond Stability | Highly stable covalent bond | Labile bond designed for specific cleavage |
| Elution Conditions | Harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer) | Mild and specific conditions (e.g., acid, reducing agents, light) |
| Recovery of Target | Co-elution with streptavidin | Elution of target molecule free of biotin and streptavidin |
| Background Binding | Higher potential for non-specific protein contamination from streptavidin resin | Reduced background from non-specifically bound proteins and endogenous biotinylated proteins |
| Downstream Analysis | Suitable for on-bead analysis or applications where elution is not required | Ideal for mass spectrometry, functional assays, and further biochemical characterization of the isolated molecule |
| Click Chemistry Compatibility | Yes (Azide group) | Yes (Often contain an azide or alkyne group) |
| Solubility | High, due to PEG spacer | Variable, can be enhanced with PEG spacers |
Quantitative Data Presentation
Table 1: Comparison of Identified Unique Cysteine Residues Using Different Cleavable Linkers
| Cleavable Linker Type | Enrichment Strategy | Number of Identified Unique Cysteine Residues |
| DADPS (Acid-cleavable) | Post-proteolytic digestion | 11,400 |
| DADPS (Acid-cleavable) | Pre-proteolytic digestion | 10,316 |
| AZO (Reducible) | Post-proteolytic digestion | 4,326 |
| AZO (Reducible) | Pre-proteolytic digestion | 2,795 |
Data adapted from a study on profiling the cellular cysteinome. This data highlights that the choice of cleavable linker and the experimental workflow can significantly impact the outcome of an experiment.
While this compound would lead to the stable capture of target molecules, their subsequent identification by mass spectrometry would typically require on-bead digestion. This process can lead to higher background noise compared to the cleaner elution profiles offered by cleavable linkers. The use of a cleavable linker, such as the DADPS linker, resulted in a nearly 3-fold increase in the number of identified unique cysteine residues compared to previous studies that used other cleavable biotin linkers for enrichment.
Experimental Protocols
Protocol 1: Protein Labeling using this compound via Click Chemistry
This protocol describes the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA)
-
Streptavidin-agarose beads
Procedure:
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
In a microfuge tube, combine the alkyne-modified protein, this compound, and the copper chelator.
-
Add CuSO₄ to the mixture.
-
Initiate the click reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The biotinylated protein can then be purified from excess reagents using methods like dialysis or size-exclusion chromatography.
-
For pull-down assays, the biotinylated protein mixture is incubated with streptavidin-agarose beads.
-
After incubation, the beads are washed extensively to remove non-specifically bound proteins.
-
To elute the protein, the beads are typically boiled in SDS-PAGE sample buffer.
Protocol 2: Affinity Purification and Cleavage using a DADPS-based Cleavable Biotin Linker
This protocol outlines the use of an acid-cleavable DADPS biotin-azide linker for the enrichment and subsequent release of a target protein.
Materials:
-
Alkyne-modified protein labeled with a DADPS-biotin-azide linker
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
Cleavage buffer: 10% formic acid
Procedure:
-
Incubate the protein sample labeled with the DADPS-biotin linker with streptavidin-agarose beads to allow for capture.
-
Wash the beads thoroughly with a series of wash buffers to remove non-specifically bound proteins.
-
To cleave the linker and release the target protein, incubate the beads with 10% formic acid for 30 minutes at room temperature.
-
Collect the supernatant containing the eluted protein, now free from biotin and streptavidin.
-
The eluted protein is now ready for downstream analysis such as mass spectrometry.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for biotinylation and affinity purification.
Caption: Comparison of elution strategies for non-cleavable and cleavable linkers.
Conclusion
The choice between this compound and a cleavable biotin linker is fundamentally dependent on the experimental goals. This compound provides a stable, water-soluble, and non-cleavable linkage that is ideal for applications where the biotinylated molecule does not need to be recovered from streptavidin, such as in certain imaging or on-bead enzymatic assays.
Conversely, cleavable biotin linkers are indispensable tools for applications requiring the recovery of the target molecule in a pure and functional state. They are particularly advantageous for proteomics studies that utilize mass spectrometry for protein identification, as they significantly reduce background contamination and allow for the analysis of the target molecule without the interference of biotin or streptavidin. The development of various cleavage chemistries provides researchers with a versatile toolkit to tailor their biotinylation strategy to the specific requirements of their experiment.
References
Assessing the Impact of the PEG7 Linker on Streptavidin Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The high-affinity interaction between biotin and streptavidin is a cornerstone of numerous biotechnological applications, from immunoassays to drug delivery. The choice of linker connecting the biotin molecule to a protein or other molecule of interest is critical in ensuring optimal binding to streptavidin. This guide provides a comparative analysis of the polyethylene glycol (PEG) linker, specifically the 7-unit PEG linker (PEG7), and other common alternatives, supported by experimental data to inform your research and development endeavors.
The Role of the Linker in Biotin-Streptavidin Binding
A linker, or spacer arm, physically separates the biotin molecule from the conjugated biomolecule. This separation is crucial for overcoming steric hindrance, which can occur when the bulk of the biomolecule prevents the biotin from efficiently docking into the deep binding pocket of the streptavidin tetramer. An ideal linker enhances the accessibility of biotin, thereby facilitating a rapid and stable interaction with streptavidin.
Quantitative Comparison of Linkers for Streptavidin Binding
The efficacy of different linkers can be quantitatively assessed by examining the binding kinetics, specifically the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). A higher kₐ, a lower kₔ, and a lower Kₔ are indicative of a more effective and stable binding interaction.
| Linker Type | Linker Length/Composition | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (M) | Reference |
| PEG Linkers | |||||
| PEG4 | 5.50 x 10⁸ | 8.80 x 10⁻⁵ | 1.6 x 10⁻¹³ | [1] | |
| Flexible Linkers | |||||
| (G₄S)₁ | Enhanced Immobilization | Not Reported | Not Reported | [2][3] | |
| (G₄S)₃ | Enhanced Immobilization | Not Reported | Not Reported | [2][3] | |
| (G₄S)₅ | Enhanced Immobilization | Not Reported | Not Reported | ||
| Rigid Linkers | |||||
| (EA₃K)₃ | Enhanced Immobilization | Not Reported | Not Reported |
Note: For the flexible and rigid linkers, the referenced study demonstrated enhanced immobilization of a biotinylated single-chain variable fragment (scFv) to a streptavidin-coated surface compared to a construct with no linker, indicating a favorable impact on binding. However, specific kinetic constants were not provided.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details common experimental methodologies for assessing streptavidin binding.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for the precise determination of kₐ, kₔ, and Kₔ.
Experimental Workflow:
-
Sensor Chip Preparation: Covalently immobilize streptavidin onto a suitable sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Inject the biotinylated molecule with the linker of interest (e.g., Biotin-PEG7-Protein) at various concentrations over the streptavidin-coated surface.
-
Association Phase: Monitor the binding of the biotinylated molecule to the immobilized streptavidin in real-time.
-
Dissociation Phase: Flow buffer over the sensor surface to monitor the dissociation of the bound analyte.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Diagram of the SPR Experimental Workflow:
Caption: SPR experimental workflow for kinetic analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
-
Sample Preparation: Prepare a solution of streptavidin in the sample cell and a solution of the biotinylated molecule with the linker of interest in the injection syringe. Ensure both are in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small, sequential injections of the biotinylated molecule into the streptavidin solution while monitoring the heat evolved or absorbed.
-
Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the reactants.
-
Data Analysis: Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Diagram of the ITC Experimental Workflow:
Caption: ITC experimental workflow for thermodynamic analysis.
Logical Relationship of Biotin-Linker-Streptavidin Interaction
The interaction between biotin, a linker, and streptavidin is a sequential process where the linker's properties directly influence the efficiency of the final binding event.
Diagram of the Interaction Pathway:
Caption: Logical pathway of streptavidin binding.
Conclusion
The selection of an appropriate linker is a critical parameter in the design of biotinylated reagents for applications relying on the streptavidin-biotin interaction. While the exceptional affinity of this interaction is well-established, the linker plays a vital role in ensuring that this potential is fully realized. Longer and more flexible linkers, such as PEG7 and beyond, are generally favored for their ability to minimize steric hindrance and promote efficient binding. However, the optimal linker choice is application-dependent. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable linker for their specific needs, thereby enhancing the performance and reliability of their assays and bioconjugation strategies.
References
A Researcher's Guide to Control Experiments for Biotin-PEG7-Azide Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a critical technique for elucidating biological pathways, identifying drug targets, and developing new therapeutics. Biotin-PEG7-Azide has emerged as a valuable tool for these purposes, enabling the sensitive detection and purification of alkyne-modified proteins, glycans, and other macromolecules through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The success of any labeling experiment, however, hinges on the implementation of rigorous controls to ensure that the observed signal is specific to the target of interest and not an artifact of the experimental procedure. This guide provides an objective comparison of essential control experiments for this compound labeling, offers detailed experimental protocols, and presents quantitative data to aid in the design of robust and reliable studies.
Comparison of Control Experiments and Alternative Methods
To validate the specificity of this compound labeling, a series of negative and positive controls should be performed. The following table summarizes key control strategies and compares the CuAAC method with a common alternative, N-hydroxysuccinimide (NHS) ester-based biotinylation.
| Experiment/Method | Purpose | Expected Outcome for a Valid Experiment | Key Considerations |
| Negative Controls | |||
| No Alkyne Control | To ensure that the this compound does not non-specifically react with or bind to cellular components in the absence of the alkyne handle. | No or minimal biotin signal detected. | This is a fundamental control to demonstrate the bio-orthogonality of the click reaction. |
| No this compound Control | To assess the background signal from endogenous biotinylated proteins and non-specific binding of the detection reagents (e.g., streptavidin). | Low-level background signal may be present, but should be significantly less than the experimental condition. | Helps to identify endogenous biotinylated species that could interfere with the analysis. |
| No Copper Catalyst Control | To confirm that the cycloaddition reaction is copper-dependent and does not proceed non-catalytically. | No or minimal biotin signal detected. | Crucial for demonstrating that the labeling is a result of the intended click chemistry reaction. |
| Non-specific Protein Control | To evaluate non-specific binding of biotinylated proteins to affinity resins during enrichment steps.[1][2] | Minimal binding of the control protein (e.g., BSA) to the streptavidin resin.[1][2] | Bovine Serum Albumin (BSA) is a commonly used negative control for this purpose.[1] |
| Positive Control | |||
| Known Alkyne-labeled Protein | To confirm that all components of the click reaction and subsequent detection are functioning correctly. | Strong biotin signal detected for the positive control protein. | A purified protein with a known alkyne modification can be spiked into the sample. |
| Alternative Method | |||
| NHS-Ester Biotinylation | Amine-reactive labeling of proteins, typically on lysine residues and the N-terminus. | Provides a different method of biotinylation for comparison of protein surface accessibility. | Lacks the specificity of metabolic labeling with non-canonical amino acids and subsequent click chemistry. Reaction is pH-sensitive. |
Quantitative Performance Comparison: CuAAC vs. SPAAC
While this compound is used in copper-catalyzed click chemistry (CuAAC), a common alternative is strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. The choice between these methods often involves a trade-off between reaction efficiency and potential cytotoxicity from the copper catalyst. The following table presents a quantitative comparison of labeling efficiency between CuAAC and SPAAC for identifying O-GlcNAc modified proteins.
| Labeling Method | Biotin Probe | Number of Putative O-GlcNAc Proteins Identified | Number of Verified Proteins in dbOGAP Database | Key Finding |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 74 | Higher protein identification and accuracy compared to SPAAC in this study. |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 46 | May exhibit higher background due to potential side reactions of the strained alkyne with thiols. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful labeling experiments. Below are methodologies for metabolic labeling, CuAAC with this compound, an alternative NHS-ester biotinylation protocol, and subsequent analysis by Western blot and affinity purification.
Protocol 1: Metabolic Labeling of Proteins with a Non-Canonical Amino Acid
This protocol describes the incorporation of an alkyne-containing non-canonical amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins. This serves as the target for this compound labeling.
-
Cell Culture: Plate and grow mammalian cells to the desired confluency in standard culture medium.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of HPG, replace the standard medium with methionine-free medium and incubate for 1-2 hours.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM HPG. Incubate for the desired labeling period (e.g., 1-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: this compound Labeling via CuAAC (Click Chemistry)
This protocol details the covalent attachment of this compound to HPG-labeled proteins in a cell lysate.
-
Prepare Click Reaction Master Mix: For each 50 µL of cell lysate (at 1-2 mg/mL), prepare the following master mix. Note: Add reagents in the order listed.
-
10 µL of 5 mM this compound in DMSO
-
10 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) in water
-
10 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol
-
10 µL of 50 mM Copper (II) Sulfate (CuSO₄) in water
-
-
Labeling Reaction: Add 40 µL of the master mix to 50 µL of the HPG-labeled protein lysate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Sample Preparation for Downstream Analysis: The biotinylated lysate is now ready for analysis by Western blot or for enrichment by affinity purification.
Protocol 3: Alternative Method - Cell Surface Biotinylation with NHS-Ester
This protocol provides a method for labeling cell surface proteins using an amine-reactive biotinylation reagent.
-
Cell Preparation: Wash adherent cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Reagent Preparation: Immediately before use, dissolve a water-soluble NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in water to a concentration of 10 mM.
-
Biotinylation Reaction: Add the NHS-biotin solution to the cells to a final concentration of 0.5-1 mg/mL and incubate for 30 minutes at room temperature.
-
Quenching: To stop the reaction, wash the cells three times with PBS containing 100 mM glycine.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
Protocol 4: Western Blot Analysis of Biotinylated Proteins
This protocol is for the detection of biotinylated proteins by Western blot.
-
SDS-PAGE: Separate 20-30 µg of the biotinylated protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Protocol 5: Streptavidin Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins from a cell lysate.
-
Bead Preparation: Resuspend streptavidin-conjugated magnetic or agarose beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Binding: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Perform at least three washes.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing 2-mercaptoethanol for 5-10 minutes. The eluted proteins can then be analyzed by SDS-PAGE, Western blot, or mass spectrometry.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and its biological context, the following diagrams illustrate the labeling workflow, the logic of the control experiments, and a relevant signaling pathway where this technique is often applied.
References
Navigating Bioconjugation: A Comparative Guide to Biotin-PEG7-Azide and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker can be as critical as the molecules being joined. Biotin-PEG7-Azide has become a widely used tool for attaching biotin to alkyne-modified molecules via click chemistry, enabling a broad range of applications from affinity purification to targeted drug delivery. However, the specific requirements of an experiment—such as the need for cleavability, altered spacing, or different solubility characteristics—often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of this compound with other commercially available linkers, supported by experimental data to inform your selection process.
This guide will delve into three main categories of alternatives: those with varying polyethylene glycol (PEG) chain lengths, cleavable linkers that allow for the release of the biotinylated molecule, and non-PEG linkers for applications where a PEG spacer is not desirable.
The Standard: this compound
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to streptavidin or avidin with the bioorthogonal reactivity of an azide group for click chemistry. The PEG7 spacer enhances water solubility, reduces aggregation of the conjugate, and provides a flexible arm to minimize steric hindrance.[1] It is a non-cleavable linker, forming a stable triazole linkage upon reaction with an alkyne.[2]
Alternatives with Varying PEG Lengths
The length of the PEG spacer can significantly influence the properties of the resulting bioconjugate. Both shorter and longer PEG chains are available to fine-tune spacing, solubility, and steric effects.[3]
-
Shorter PEG Chains (e.g., Biotin-PEG2-Azide, Biotin-PEG3-Azide): These linkers are advantageous when a smaller overall conjugate size is desired or when the biotin moiety needs to be in closer proximity to the target molecule.[3] They can be particularly useful in applications like the development of PROTACs, where linker length is a critical parameter for inducing protein degradation.[4]
-
Longer PEG Chains (e.g., Biotin-PEG11-Azide, Biotin-PEG12-Azide): Longer PEG chains further enhance water solubility and provide greater flexibility, which can be beneficial for overcoming steric hindrance in binding to streptavidin, especially with bulky target molecules.
| Linker | Molecular Weight ( g/mol ) | Spacer Length (Å) | Key Features |
| Biotin-PEG2-Azide | 358.45 | ~16.5 | Short, hydrophilic spacer. |
| Biotin-PEG3-Azide | 444.55 | ~20.2 | Increased hydrophilicity over PEG2. |
| This compound | 620.76 | ~34.9 | Standard choice with good balance of properties. |
| Biotin-PEG11-Azide | 796.97 | ~49.6 | Enhanced solubility and flexibility. |
Cleavable Alternatives: Releasing the Target
For applications such as affinity purification and mass spectrometry-based proteomics, the ability to release the captured biomolecule from the streptavidin support is crucial. Cleavable linkers incorporate a labile moiety that can be broken under specific conditions.
-
Disulfide-Based Cleavable Linkers (e.g., Biotin-PEG3-SS-Azide): These linkers contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the mild release of the target molecule.
-
Acid-Cleavable Linkers: These linkers, such as those based on a dialkoxydiphenylsilane (DADPS) moiety, can be cleaved under acidic conditions. The DADPS-based linker is reported to be efficiently cleaved with 10% formic acid.
-
Photocleavable (PC) Linkers (e.g., UV Cleavable Biotin-PEG2-Azide): These linkers incorporate a photocleavable group that can be broken upon exposure to UV light, offering a triggerable release mechanism.
| Linker Type | Cleavage Condition | Key Features |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | Mild cleavage, compatible with many biological samples. |
| Acid-Cleavable (DADPS) | 10% Formic Acid | Efficient cleavage under mild acidic conditions. |
| Photocleavable | UV light (e.g., 365 nm) | Spatially and temporally controlled release. |
| Diazo-Based | Sodium Dithionite | Cleavage under reducing conditions. |
Non-PEG Alternatives
While PEG linkers offer excellent solubility and flexibility, there are instances where a non-PEG spacer may be preferred to avoid potential immunogenicity or to alter the physicochemical properties of the conjugate. A variety of non-PEG linkers with azide and other functional groups are available, often based on aliphatic chains or other chemical scaffolds.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the "click" reaction between an azide-functionalized biotin linker and an alkyne-modified biomolecule. Optimization may be required for specific substrates.
Materials:
-
Biotin-Azide linker
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper ligand (e.g., TBTA or THPTA)
-
Reaction buffer (e.g., PBS, Tris buffer)
-
Solvent for dissolving linker (e.g., DMSO, DMF)
Procedure:
-
Prepare a stock solution of the Biotin-Azide linker in an appropriate solvent like DMSO.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare fresh stock solutions of CuSO4, the reducing agent, and the copper ligand.
-
In a reaction tube, combine the alkyne-modified biomolecule, the Biotin-Azide linker, and the copper ligand.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction should be protected from light.
-
Purify the biotinylated product using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation.
For a more detailed protocol for cell lysate labeling, refer to the protocol provided by Vector Labs. A protocol for labeling fixed and permeabilized cells is also available.
Visualizing the Workflow
Experimental Workflow for Bioconjugation and Affinity Purification
Caption: Workflow for bioconjugation using click chemistry followed by affinity purification.
Decision Tree for Linker Selection
Caption: Decision tree to guide the selection of a suitable Biotin-Azide linker.
By carefully considering the experimental requirements and the properties of the available linkers, researchers can select the optimal tool for their bioconjugation needs, leading to more robust and reliable results.
References
Evaluating the Biocompatibility of Biotin-PEG7-Azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin to biomolecules is a cornerstone technique in a myriad of research and diagnostic applications. The choice of linker and conjugation chemistry is critical not only for the efficiency of the labeling process but also for the ultimate biocompatibility of the resulting conjugate. This guide provides a comprehensive evaluation of Biotin-PEG7-Azide, a popular reagent for bioconjugation, and compares its performance with key alternatives, with a focus on biocompatibility supported by experimental context.
Executive Summary
This compound is a versatile reagent that enables the biotinylation of alkyne-modified molecules via "click chemistry." The integrated polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance. Its biocompatibility is largely influenced by the type of click chemistry employed: the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This guide will delve into the critical aspects of biocompatibility—cytotoxicity, immunogenicity, and in vivo stability—providing available data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Comparison of Biotinylation Strategies: CuAAC vs. SPAAC
The primary consideration for the biocompatibility of this compound conjugates revolves around the chosen click chemistry method.
| Feature | Copper-Catalyzed (CuAAC) with this compound | Strain-Promoted (SPAAC) with DBCO-PEG-Biotin |
| Catalyst | Copper(I) | None |
| Biocompatibility | Moderate; copper toxicity is a concern, though it can be mitigated with ligands.[1][2] | High; the absence of an exogenous metal catalyst makes it ideal for in vivo applications.[1][3] |
| Reaction Rate | Generally faster | Slower, but rates are improving with new cyclooctyne designs. |
| Reagent Size | Smaller functional groups (alkyne and azide) | Bulky cyclooctyne group |
Data suggests that for applications involving live cells or in vivo studies, SPAAC is the superior choice due to the inherent cytotoxicity of copper catalysts used in CuAAC. For instance, studies have shown that even at concentrations as low as 50 µM, copper sulfate without a ligand can lead to a significant decrease in cell viability (to approximately 75%).[2] The use of copper-chelating ligands can preserve cell viability, but the complete elimination of copper in SPAAC remains the most biocompatible option.
Data Presentation: Biocompatibility Metrics
While direct head-to-head comparative studies on the biocompatibility of this compound versus a specific SPAAC alternative across multiple assays are limited in publicly available literature, we can compile and infer from existing data on similar systems.
Table 1: Comparative Cytotoxicity Data
| Reagent/Condition | Cell Type | Assay | Concentration | Result | Reference |
| DBCO-lipid labeled with Azide-PEG4-Biotin | RAW 264.7 macrophages | MTT Assay | 10 µM | No significant decrease in cell viability over 24 hours. | |
| Copper Sulfate (CuSO₄) without ligand | Various | Cell Viability Assay | 50 µM | ~75% cell viability. | |
| Copper Sulfate (CuSO₄) with THPTA ligand | Various | Cell Viability Assay | 50 µM | Cell viability preserved. | |
| PEGylated Nanoparticles | Murine Macrophages and Dendritic Cells | MTS Assay | up to 150 µg/mL | No significant reduction in metabolic activity. |
Note: The data for the DBCO-lipid conjugate suggests good biocompatibility for a SPAAC-type reaction involving a biotin-PEG-azide. The general data on PEGylated nanoparticles further supports the low cytotoxicity of PEG itself. The key differentiator remains the presence of the copper catalyst in CuAAC.
Experimental Protocols
To empower researchers to conduct their own biocompatibility assessments, detailed protocols for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound conjugate or alternative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the biotin conjugate (e.g., 1, 10, 50, 100 µM) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent to which a substance damages red blood cells.
Materials:
-
Freshly drawn blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
This compound conjugate or alternative
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
Protocol:
-
Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In a 96-well plate, add 100 µL of the biotin conjugate at various concentrations to the wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
For controls, add 100 µL of Triton X-100 (positive control) and 100 µL of PBS (negative control) to separate wells, followed by 100 µL of the RBC suspension.
-
Incubate the plate at 37°C for 2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
In Vivo Stability and Biodistribution
Assessing the stability and distribution of the conjugate in a living organism is crucial for many applications.
Materials:
-
Animal model (e.g., mice)
-
This compound conjugated to a fluorescent dye or radiolabel
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)
Protocol:
-
Administer the labeled biotin conjugate to the animals via the desired route (e.g., intravenous injection).
-
At various time points (e.g., 1, 4, 24, 48 hours), image the animals to track the distribution of the conjugate.
-
For more detailed analysis, tissues can be harvested at the end of the experiment, and the amount of conjugate can be quantified by measuring fluorescence or radioactivity.
-
To assess stability, blood samples can be taken at different time points, and the integrity of the conjugate can be analyzed by techniques such as HPLC or SDS-PAGE (if conjugated to a protein).
Mandatory Visualizations
Caption: Experimental workflow for evaluating the biocompatibility of bioconjugates.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for bioconjugation.
Conclusion
This compound is a valuable tool for bioconjugation, offering the benefits of a hydrophilic PEG spacer. Its biocompatibility is critically dependent on the chosen conjugation chemistry. For applications requiring high biocompatibility, particularly in live cells or in vivo, the use of this compound in a copper-free SPAAC reaction with a strained alkyne (such as DBCO) is strongly recommended to avoid copper-induced cytotoxicity. When using the more traditional copper-catalyzed (CuAAC) approach, careful optimization and the use of copper-chelating ligands are essential to mitigate potential toxic effects. Researchers are encouraged to perform appropriate biocompatibility testing, as outlined in this guide, to validate their specific conjugates for their intended applications.
References
Safety Operating Guide
Prudent Disposal of Biotin-PEG7-Azide: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of specialized chemical reagents are paramount in a laboratory setting. For researchers, scientists, and drug development professionals utilizing Biotin-PEG7-Azide, a comprehensive understanding of its proper disposal is crucial for ensuring personal safety and environmental protection. While specific safety data for this compound is limited, the presence of an azide functional group and a polyethylene glycol (PEG) linker necessitates a cautious approach based on the known hazards of these components. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for chemical waste management.
Core Safety Principles and Hazard Assessment
Organic azides are known to be potentially explosive and toxic.[1][2] They can be sensitive to heat, friction, and shock.[2] A critical safety concern is their reactivity with acids, which can form the highly toxic and explosive hydrazoic acid.[1][2] Furthermore, azides can react with heavy metals, such as copper and lead found in plumbing, to form dangerously explosive metal azides. Therefore, disposing of azide-containing compounds down the drain is strongly discouraged without prior deactivation.
The polyethylene glycol (PEG) component is generally considered non-hazardous and biodegradable. However, when mixed with other chemicals, the entire mixture should be treated as hazardous waste.
Summary of Component Hazards and Incompatibilities:
| Component | Key Hazards | Incompatible Materials |
| Organic Azide | Potentially explosive (sensitive to heat, shock, friction), Toxic. | Acids (forms toxic and explosive hydrazoic acid), Heavy metals (forms explosive metal azides), Halogenated solvents (e.g., dichloromethane, chloroform), Strong oxidizing agents. |
| Polyethylene Glycol (PEG) | Generally non-hazardous, biodegradable. | Should not be mixed with other hazardous wastes unless permitted by the waste disposal facility. |
Step-by-Step Disposal Protocol for this compound
Due to the lack of specific data for this compound, the most prudent approach is to treat it as hazardous waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.
-
Use a designated, sealable, and compatible container for azide waste. The container should be clearly labeled as "Hazardous Waste: Contains Organic Azide".
-
Crucially, do not mix azide waste with acidic wastes.
3. Disposal Decision Workflow:
The primary decision for disposing of azide-containing compounds is whether to manage it directly as hazardous waste or to perform a chemical deactivation (quenching) of the azide group first. For a specialized reagent like this compound, direct disposal as hazardous waste is the recommended and safest route.
4. Direct Disposal as Hazardous Waste (Recommended):
-
Ensure the hazardous waste container is properly sealed and labeled with all chemical constituents.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's and local regulations.
General Protocol for Chemical Deactivation of Azide Waste
While direct disposal is recommended for this compound, a general protocol for deactivating dilute azide solutions is provided below for informational purposes. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood and in accordance with your institution's safety guidelines.
Objective: To convert the azide to a more stable and less hazardous amine or through oxidative destruction.
Important Considerations:
-
This procedure is generally for dilute solutions (e.g., ≤5%) of azides.
-
The stability of organic azides can be assessed by the "Rule of Six," which suggests there should be at least six carbon atoms per energetic functional group (like azide) to render the compound relatively safe to handle.
Deactivation with Nitrous Acid (for inorganic azides, adaptable for some organic azides): This is a hazardous reaction that generates toxic gases and must be performed with extreme caution in a chemical fume hood.
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Slowly add a freshly prepared solution of sodium nitrite.
-
While stirring, slowly add dilute sulfuric or hydrochloric acid to the dropping funnel.
-
Maintain the reaction temperature below 20°C using an ice bath.
-
Continue adding acid until the solution is acidic to litmus paper. The reaction generates nitric oxide, so proper ventilation is critical.
-
Allow the mixture to stir for at least one hour to ensure complete destruction of the azide.
-
Once the reaction is complete, the resulting solution can be neutralized and disposed of according to institutional guidelines.
Given the complexity and potential hazards of chemical deactivation, it is strongly recommended to consult with your institution's Environmental Health & Safety (EHS) department before attempting any such procedure. For this compound, direct disposal as hazardous waste remains the safest and most straightforward option.
References
Personal protective equipment for handling Biotin-PEG7-Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Biotin-PEG7-Azide. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, designed to instill confidence and ensure safe laboratory practices.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical used in bioconjugation and other research applications. While specific toxicity data for this compound is limited, its azide group necessitates careful handling due to the potential hazards associated with this functional group. Organic azides can be sensitive to heat, friction, and shock, and may decompose explosively.[1] They can also react with acids to form hydrazoic acid, which is highly toxic and explosive.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[4][5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). For handling highly toxic azides, double gloving with silver shield gloves underneath nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn. | Protects the body from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or if aerosols may be generated. | Prevents inhalation of dust or aerosols. |
2. Safe Handling and Storage
Proper handling and storage are critical to mitigate the risks associated with this compound.
Handling Protocol:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and heavy metals, as these can lead to hazardous reactions. Do not use metal spatulas to handle the material.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Protocol:
-
Store the container tightly closed in a dry, cool, and well-ventilated place. A recommended storage temperature is 5°C.
-
Store away from incompatible materials.
3. Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spillage. For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
4. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent harm to personnel and the environment. Under no circumstances should azide solutions be poured down the drain , as this can lead to the formation of highly explosive metal azides in the plumbing.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol for Deactivation of Dilute Azide Solutions:
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation: Place the aqueous solution containing no more than 5% azide into a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reaction: Slowly add a freshly prepared 20% aqueous solution of sodium nitrite to the flask with stirring. Then, slowly add a 20% aqueous solution of sulfuric acid dropwise. The rate of addition should be controlled to maintain the temperature between 20-30°C.
-
Completion: Continue stirring for at least one hour after the addition is complete to ensure full destruction of the azide.
-
Verification: Test for the presence of residual azides using a ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.
-
Neutralization: Once the azide is completely destroyed, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.
-
Disposal: The neutralized solution can then be collected in a hazardous waste container for disposal through your institution's environmental health and safety program.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
